1,2-Dimethyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38292-40-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 1,2-Dimethyl-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is a derivative of the indole-3-carbaldehyde scaffold, a class of compounds with notable biological activities.[1] The addition of two methyl groups, one at the indole nitrogen (N1) and another at the C2 position, influences its physicochemical properties and potential biological interactions.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 38292-40-9 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Melting Point | 127-129 °C | [5] |
| Boiling Point | 200-205 °C at 5 Torr | |
| Appearance | White to light-yellow solid | |
| Solubility | Soluble in organic solvents. | |
| logP | 1.8914 | [4] |
Spectral Data
Spectral analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
The following ¹H NMR spectral data has been reported for this compound in CDCl₃:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.11 | s | 1H | -CHO |
| 8.26 | s | 1H | Ar-H |
| 7.28-7.27 | m | 3H | Ar-H |
| 3.65 | s | 3H | N-CH₃ |
| 2.62 | s | 3H | C₂-CH₃ |
| Reference:[6] |
¹³C NMR, IR, and Mass Spectrometry:
Experimental Protocols
Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of indole-3-carbaldehydes.[12] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
General Protocol (Adapted for 1,2-Dimethyl-1H-indole):
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The temperature should be maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1,2-dimethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Vilsmeier-Haack Synthesis Workflow.
Purification
Column Chromatography:
A common method for purifying indole-3-carbaldehyde derivatives is column chromatography.[6]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the reviewed literature, the broader class of indole-3-carbaldehydes has been the subject of extensive research, revealing a range of biological activities.
Potential Therapeutic Roles
Derivatives of indole-3-carboxaldehyde have demonstrated a variety of promising biological activities, including:
-
Antioxidant Activity: Several studies have reported the antioxidant properties of indole-3-carboxaldehyde analogues.[1][2][5]
-
Anti-inflammatory and Analgesic Effects: The indole scaffold is present in many compounds with anti-inflammatory and analgesic properties.[1]
-
Anticancer Activity: Indole-3-carbinol, a related compound, and its derivatives have been investigated for their potential anticancer effects.
-
Antimicrobial and Antifungal Activity: The indole nucleus is a key component of many natural and synthetic compounds with antimicrobial and antifungal properties.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carboxaldehyde, the parent compound of the molecule of interest, is a known agonist of the aryl hydrocarbon receptor (AhR).[13] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly in the gut.
Proposed Mechanism of Action:
-
Ligand Binding: Indole-3-carboxaldehyde, produced by gut microbiota from tryptophan, can bind to and activate the AhR in intestinal immune cells.
-
Nuclear Translocation: Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, the AhR forms a heterodimer with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein. This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.
-
Cytokine Production: This binding initiates the transcription of target genes, including interleukin-22 (IL-22), a cytokine that plays a critical role in maintaining mucosal immunity and gut homeostasis.[13]
It is plausible that this compound may also interact with the AhR pathway, although specific studies are needed to confirm this.
Caption: Hypothesized AhR Signaling Pathway.
Conclusion
This compound is a synthetically accessible compound with a range of interesting physicochemical properties. While direct biological data for this specific molecule is sparse, its structural similarity to the well-studied indole-3-carbaldehyde suggests potential for biological activity, possibly through modulation of pathways such as the aryl hydrocarbon receptor. This technical guide provides a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and related indole derivatives. Further investigation into its specific biological effects and mechanism of action is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. scbt.com [scbt.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice [frontiersin.org]
- 9. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde (CAS Number: 38292-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a core structure found in many biologically active compounds. The indole ring system is a prevalent motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectral data, and a discussion of the potential biological significance of the broader class of indole-3-carbaldehydes in the context of drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 38292-40-9 | |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 127-129 °C | |
| Boiling Point | 200-205 °C at 5 Torr | |
| InChI Key | HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| SMILES | Cc1c(C=O)c2ccccc2n1C |
Synthesis
The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole.
General Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
Materials:
-
1,2-Dimethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise with stirring.
-
Formylation: A solution of 1,2-dimethylindole in anhydrous DMF is added dropwise to the Vilsmeier reagent, maintaining the low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction mixture is then poured onto crushed ice and neutralized with a sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.26 (s, 1H, Ar-H), 7.28-7.27 (m, 3H, Ar-H), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C-CH₃) ppm.
While specific ¹³C NMR, IR, and MS data for this compound were not found in the performed searches, the following table outlines the expected spectral characteristics based on the analysis of the parent compound, indole-3-carbaldehyde, and general principles of spectroscopy.
| Technique | Expected Data for this compound |
| ¹³C NMR | Signals expected for the aldehyde carbonyl carbon (~185 ppm), aromatic carbons (110-140 ppm), and the two methyl carbons (~10-30 ppm). |
| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch (~1650-1680 cm⁻¹), C-H stretches of the aldehyde and aromatic rings, and C-N stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.21 m/z). |
Biological Activity and Drug Development Potential
While no specific biological studies have been reported for this compound itself, the broader class of indole-3-carbaldehyde derivatives has attracted significant interest in drug discovery due to their diverse pharmacological activities.
General Biological Activities of Indole-3-Carboxaldehydes
Derivatives of indole-3-carboxaldehyde have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Various indole-based compounds have shown potential as anticancer agents.
-
Anti-inflammatory Properties: Indole-3-carboxaldehyde itself has been shown to possess anti-inflammatory effects.
-
Antimicrobial Activity: The indole scaffold is a key component in many compounds with antibacterial and antifungal properties.
The parent compound, indole-3-carbaldehyde, is a metabolite of tryptophan and has been shown to be an agonist of the aryl hydrocarbon receptor (AhR). This receptor is involved in regulating immune responses and maintaining intestinal homeostasis.
Potential Signaling Pathways
The biological activities of indole-3-carboxaldehyde and its derivatives are often linked to their interaction with various cellular signaling pathways. A potential, though unconfirmed, workflow for the interaction of an indole-3-carbaldehyde derivative with a cellular signaling pathway is depicted below.
In-Depth Technical Guide: 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of 1,2-Dimethyl-1H-indole-3-carbaldehyde. While the broader class of indole-3-carbaldehydes has been extensively studied for its therapeutic potential, specific biological data and detailed experimental protocols for this particular dimethylated derivative are limited in publicly available scientific literature. This document summarizes the existing knowledge and contextualizes it within the broader landscape of indole-based research.
Physicochemical and Structural Data
This compound is a solid, aromatic heterocyclic compound. Its core structure consists of a bicyclic indole ring system, with methyl groups substituted at the N1 and C2 positions and a formyl (carbaldehyde) group at the C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 38292-40-9 | [1] |
| Appearance | Solid | |
| InChI Key | HYGUWHAXRMPCCP-UHFFFAOYSA-N | [2] |
| SMILES | Cc1c(C=O)c2ccccc2n1C |
Synthesis and Spectroscopic Analysis
Synthetic Approach: The Vilsmeier-Haack Reaction
The synthesis of indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]
Logical Synthesis Workflow
Caption: General workflow for the Vilsmeier-Haack formylation of an indole.
Experimental Protocol (General for Indole Formylation)
The following is a generalized protocol for the formylation of indoles based on published procedures for related compounds.[3] Optimization would be required for the specific synthesis of this compound.
-
Reagent Preparation: A suitable reaction flask is charged with anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring. The reaction is allowed to proceed at low temperature to form the electrophilic Vilsmeier reagent.
-
Formylation: A solution of the starting material, 1,2-Dimethyl-1H-indole, in an anhydrous solvent is added slowly to the Vilsmeier reagent. The reaction mixture is stirred, and the temperature is gradually raised to allow the electrophilic aromatic substitution to occur at the C3 position of the indole.
-
Hydrolysis (Work-up): After the reaction is complete, the mixture is carefully quenched with ice water or a basic solution (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate iminium salt.
-
Purification: The resulting crude product is typically collected by filtration and purified by recrystallization from a suitable solvent to yield the final aldehyde product.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structural elucidation.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.11 | Singlet | 1H | Aldehyde proton (-CHO) |
| 8.26 | Singlet | 1H | Aromatic proton (indole ring) |
| 7.28-7.27 | Multiplet | 3H | Aromatic protons (indole ring) |
| 3.65 | Singlet | 3H | N-methyl protons (-NCH₃) |
| 2.62 | Singlet | 3H | C2-methyl protons (-CCH₃) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Biological and Therapeutic Potential (Inferred)
While direct experimental evidence for the biological activity of this compound is scarce, the indole-3-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[6][7] Derivatives of this core structure have demonstrated a wide range of biological activities.
Potential Areas of Interest for this compound:
-
Anticancer: Many indole derivatives exhibit antiproliferative properties by targeting various cellular mechanisms in cancer cells.[8][9]
-
Antimicrobial: The indole nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal activities.[10][11]
-
Anti-inflammatory: The parent compound, indole-3-carbaldehyde, has been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like TLR4/NF-κB.[12][13][14]
-
Neuroprotection: Indole-based compounds, such as Indole-3-carbinol, are being investigated for their potential neuroprotective effects against oxidative stress and inflammation in neurodegenerative disease models.[15][16][17]
It is important to note that the addition of the two methyl groups to the indole-3-carbaldehyde scaffold would significantly alter its physicochemical properties, such as lipophilicity and steric profile. These changes would, in turn, affect its biological activity, receptor binding affinity, and metabolic stability compared to the parent compound. Direct experimental evaluation is necessary to determine the specific biological profile of this compound.
Future Directions
The lack of specific biological data for this compound highlights a gap in the current literature. Future research should focus on:
-
Biological Screening: Evaluating the compound in a broad range of in vitro assays (e.g., anticancer, antimicrobial, enzyme inhibition) to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound if any biological activity is identified.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the indole core affect biological activity.
This foundational work is crucial to unlock the potential therapeutic value of this compound and its derivatives for drug development professionals.
References
- 1. scbt.com [scbt.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It covers its chemical structure, physicochemical properties, synthesis protocols, and its significance as a scaffold in drug discovery.
Chemical Structure and Properties
This compound is an indole derivative characterized by methyl groups at the N1 and C2 positions and a formyl group at the C3 position of the indole ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
The following table summarizes key quantitative data and identifiers for this compound.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₁NO | [1][2][3][4] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| CAS Number | 38292-40-9 | [2][3][4] |
| Physical Form | Solid | |
| Melting Point | 127-129°C | [3] |
| Boiling Point | 200-205°C at 5 Torr | [3] |
| SMILES | Cc1c(C=O)c2ccccc2n1C | |
| InChI | 1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| InChI Key | HYGUWHAXRMPCCP-UHFFFAOYSA-N | [1] |
| logP | 1.8914 | [1] |
| Polar Surface Area | 16.6798 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis Protocols
The most common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, typically at the C3 position.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethyl-1H-indole
This protocol is adapted from the general procedure for the formylation of indoles.[5][6]
Materials:
-
1,2-Dimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool freshly distilled DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. This forms the Vilsmeier reagent, a chloroiminium salt.[5] The temperature should be maintained below 10°C.
-
Prepare a solution of 1,2-Dimethyl-1H-indole in DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 35°C) for approximately one hour.
-
Pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.[5]
-
Basify the resulting aqueous solution by the slow addition of a sodium hydroxide solution.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques. While specific spectra for this exact compound are proprietary or found in specialized databases, the expected signals can be inferred from data on closely related indole-3-carbaldehydes.[7][8]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons on the benzene ring (7-8.5 ppm), and singlets for the two methyl groups (N-CH₃ and C-CH₃).[7] |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (~185 ppm), along with signals for the aromatic carbons of the indole ring and the two methyl carbons.[7] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde group (around 1650-1700 cm⁻¹), and bands characteristic of the aromatic C-H and C=C bonds. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 173).[7] |
Applications in Drug Development
Indole-3-carbaldehyde (I3A) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[9] Structural modifications to the I3A core, including alkylation at the N1 and C2 positions, have been explored to develop novel therapeutic agents.[9]
The indole core is a key structural motif in many bioactive compounds.[9] Derivatives have demonstrated potential as:
The 1,2-dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for creating diverse chemical libraries for high-throughput screening.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. scbt.com [scbt.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
A Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and the Bioactive Potential of its Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This technical guide focuses on 1,2-Dimethyl-1H-indole-3-carbaldehyde , providing details on its chemical properties and synthesis. Given that the bulk of biological research has been conducted on its parent scaffold, Indole-3-carbaldehyde (I3A) , this document also presents an in-depth review of the known mechanisms of action, signaling pathways, and experimental protocols associated with I3A as a model for its derivatives. This guide serves as a foundational resource for researchers exploring the therapeutic potential of substituted indole-3-carbaldehydes in drug discovery and development.
Nomenclature and Chemical Properties
The formal IUPAC name for the target compound is This compound . It is a derivative of indole featuring methyl groups at the N1 and C2 positions and a formyl group at the C3 position.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 38292-40-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Melting Point | 127-129°C | [3] |
| Boiling Point | 200-205°C at 5 Torr | [3] |
| SMILES | CN1C(C)=C(C=O)C2=CC=CC=C12 | [2] |
| InChI Key | HYGUWHAXRMPCCP-UHFFFAOYSA-N | [2] |
Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The reaction is a reliable method for introducing a formyl group at the C3 position of the indole nucleus. A patent for a similar synthesis describes reacting 2-methylaniline compounds with a pre-formed Vilsmeier reagent.[4] For the title compound, the starting material would be 1,2-dimethylindole.
Biological Activity of the Indole-3-Carbaldehyde (I3A) Scaffold
While specific biological data for this compound is limited, extensive research on the parent compound, Indole-3-Carbaldehyde (I3A), provides critical insights into the potential activities of its derivatives. I3A is a metabolite of tryptophan produced by gut microbiota and has demonstrated significant anti-inflammatory and immunomodulatory properties.[5][6]
Anti-Inflammatory Effects and Signaling Pathways
I3A has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[5] Further studies in a mouse model of ulcerative colitis demonstrated that I3A reduces the severity of inflammation by downregulating key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] This effect is attributed to the inhibition of the TLR4/NF-κB/p38 signaling pathway.[6]
Regulation of Lipid Accumulation in Macrophages
Recent studies have uncovered a role for I3A in mitigating atherosclerosis. I3A was found to suppress lipid accumulation and reduce the inflammatory response in macrophages.[7] The mechanism involves the upregulation of miR-1271-5p, which subsequently downregulates Histone Deacetylase 9 (HDAC9). This cascade leads to an increase in the expression of cholesterol efflux transporters ABCA1 and ABCG1, thereby preventing the formation of foam cells, a hallmark of atherosclerosis.[7]
Quantitative Data on I3A Activity
The following table summarizes the quantitative effects of I3A on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Mediator | Treatment Group | Concentration (µM) | Result (% of LPS Control) | Reference |
| NO | LPS + 3-IAld | 25 | ~75% | [6] |
| LPS + 3-IAld | 50 | ~55% | [6] | |
| LPS + 3-IAld | 100 | ~40% | [6] | |
| TNF-α | LPS + 3-IAld | 25 | ~80% | [6] |
| LPS + 3-IAld | 50 | ~60% | [6] | |
| LPS + 3-IAld | 100 | ~45% | [6] | |
| IL-6 | LPS + 3-IAld | 25 | ~85% | [6] |
| LPS + 3-IAld | 50 | ~65% | [6] | |
| LPS + 3-IAld | 100 | ~50% | [6] | |
| IL-1β | LPS + 3-IAld | 25 | ~90% | [6] |
| LPS + 3-IAld | 50 | ~70% | [6] | |
| LPS + 3-IAld | 100 | ~55% | [6] |
Data is estimated from graphical representations in the cited literature.
Key Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol details a standard method for evaluating the anti-inflammatory effects of a test compound, such as I3A, on macrophage cells, as adapted from published studies.[6]
Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Indole-3-Carbaldehyde) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitric Oxide (NO) measurement
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of the test compound.
-
Incubate the cells with the compound for 1-2 hours prior to stimulation.
-
-
LPS Stimulation:
-
To all wells except the negative control, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include the following controls:
-
Control: Cells with medium only.
-
LPS Group: Cells with medium and LPS only.
-
Test Groups: Cells with the test compound and LPS.
-
-
Incubate the plate for 24 hours at 37°C.
-
-
Quantification of Inflammatory Mediators:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis:
-
Calculate the concentration of each mediator based on the standard curves from the ELISA and Griess assays.
-
Express the data as a percentage of the LPS-only control group and determine the dose-dependent inhibitory effect of the test compound.
-
Conclusion
This compound is a structurally defined indole derivative with established chemical properties. While direct biological studies on this specific molecule are not widely published, the extensive research on its parent scaffold, Indole-3-carbaldehyde , reveals a potent bioactive profile. I3A demonstrates significant anti-inflammatory and immunomodulatory activities, primarily through the inhibition of key inflammatory signaling pathways such as TLR4/NF-κB/p38 and by regulating lipid metabolism in macrophages. These findings strongly suggest that this compound and related analogs are promising candidates for further investigation in drug discovery programs targeting inflammatory diseases and atherosclerosis. The provided protocols and pathway analyses offer a solid foundation for initiating such research.
References
- 1. scbt.com [scbt.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dimethyl-1H-indole-3-carbaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The information is presented to support research, development, and drug discovery efforts.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound. A summary of its key physical and chemical properties is provided in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 38292-40-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| InChI Key | HYGUWHAXRMPCCP-UHFFFAOYSA-N | [2] |
| Property | Value | Source |
| Physical Form | Solid | - |
| Melting Point | 127-129 °C | [3] |
| Boiling Point | 200-205 °C at 5 Torr | [3] |
| logP | 1.8914 (calculated) | [2] |
Solubility Profile
| Solvent Type | Solubility | Rationale |
| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). |
| Polar Protic Solvents | Soluble | Generally soluble in alcohols such as methanol and ethanol. |
| Non-Polar Solvents | Sparingly Soluble | Limited solubility is expected in solvents like hexane and toluene. |
| Water | Sparingly Soluble | Low solubility is anticipated in aqueous solutions. |
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Source |
| 10.11 | s | 1H, -CHO | CDCl₃ | [4] |
| 8.26 | s | 1H, H-4 | CDCl₃ | [4] |
| 7.28-7.27 | m | 3H, Ar-H | CDCl₃ | [4] |
| 3.65 | s | 3H, N-CH₃ | CDCl₃ | [4] |
| 2.62 | s | 3H, C₂-CH₃ | CDCl₃ | [4] |
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for this compound is not available in the searched literature, data for the closely related compound, 1-methyl-1H-indole-3-carbaldehyde, can provide valuable insight into the expected chemical shifts.
Reference Data for 1-Methyl-1H-indole-3-carbaldehyde:
| Chemical Shift (δ) ppm | Assignment | Solvent | Source |
| 184.43 | -CHO | CDCl₃ | [5] |
| 137.90 | C-7a | CDCl₃ | [5] |
| 125.29 | C-3a | CDCl₃ | [5] |
| 124.04 | C-4 | CDCl₃ | [5] |
| 122.94 | C-6 | CDCl₃ | [5] |
| 122.04 | C-5 | CDCl₃ | [5] |
| 118.09 | C-3 | CDCl₃ | [5] |
| 109.87 | C-7 | CDCl₃ | [5] |
| 33.69 | N-CH₃ | CDCl₃ | [5] |
FT-IR and Mass Spectrometry
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] The following is a generalized protocol that can be adapted for the synthesis of this compound from 1,2-dimethylindole.
Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
Detailed Experimental Protocol (Adapted from general procedures for indole-3-carbaldehyde synthesis[8]):
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to an hour at this temperature to form the Vilsmeier reagent.
-
Reaction with 1,2-Dimethylindole: Dissolve 1,2-dimethylindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Reaction Completion and Work-up: Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature.
-
Isolation and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until the mixture is alkaline, which will precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization of the Final Product:
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
References
- 1. scbt.com [scbt.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on 1,2-Dimethyl-1H-indole-3-carbaldehyde: Solubility and Biological Activity
Disclaimer: Publicly available scientific data specifically for 1,2-Dimethyl-1H-indole-3-carbaldehyde is limited. This guide provides comprehensive information on the closely related parent compound, Indole-3-carbaldehyde (also known as Indole-3-carboxaldehyde) , as a surrogate. The biological activities and precise solubility of the dimethylated derivative may differ.
Introduction
Indole-3-carbaldehyde is a derivative of indole, a prominent heterocyclic aromatic compound found in various natural and synthetic products. It serves as a crucial precursor in the synthesis of numerous biologically active molecules. This guide focuses on the solubility characteristics and known biological signaling pathways of indole-3-carbaldehyde, providing valuable insights for researchers, scientists, and professionals in drug development.
Solubility Data
Qualitative Solubility Profile of Indole-3-carbaldehyde:
Indole-3-carbaldehyde is generally soluble in polar organic solvents and exhibits low solubility in water and non-polar solvents.[1] This is attributed to the presence of the polar aldehyde group which can participate in hydrogen bonding.
Quantitative Solubility of Indole-3-carbaldehyde:
The following table summarizes the available quantitative solubility data for indole-3-carbaldehyde.
| Solvent System | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) & Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:1 solution of DMSO:Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | [2] |
Experimental Protocol for Solubility Determination
While a specific protocol for determining the solubility of this compound was not found, a general method for determining the solubility of a solid organic compound is described below.
Protocol: Shake-Flask Method for Solubility Determination
This method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
The solid compound (e.g., this compound)
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to prevent undissolved solid from affecting the concentration measurement.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated in the available literature. However, indole-3-carbaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and has been shown to modulate inflammatory responses.[3][4][5]
4.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carbaldehyde, a metabolite of tryptophan produced by gut microbiota, can bind to and activate the Aryl Hydrocarbon Receptor.[3][4] This activation plays a role in maintaining intestinal homeostasis and regulating immune responses.
4.2. Anti-Inflammatory Signaling in Macrophages
Recent studies have shown that indole-3-carboxaldehyde (ICA) can suppress lipid accumulation and mitigate inflammatory responses in macrophages. This is achieved by activating the miR-1271-5p/HDAC9 signaling cascade .[6]
Conclusion
While specific data for this compound remains scarce, the available information for its parent compound, indole-3-carbaldehyde, provides a solid foundation for researchers. Its solubility in polar organic solvents and its role as a signaling molecule, particularly through the Aryl Hydrocarbon Receptor, highlight its potential in various research and development areas. Further studies are warranted to elucidate the specific properties and biological activities of the dimethylated derivative.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.unipg.it [research.unipg.it]
- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Technical Guide to the Safe Handling of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1,2-Dimethyl-1H-indole-3-carbaldehyde, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document consolidates available safety data and incorporates information from closely related indole derivatives to provide a thorough understanding of potential hazards and mitigation strategies. All data derived from analogue compounds are clearly noted.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with eye damage, skin irritation, and potential harm if swallowed or inhaled.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
GHS Label Elements
| Pictogram | Signal Word |
|
| Danger |
Precautionary Measures and Personal Protection
Adherence to strict safety protocols is essential when handling this compound to minimize exposure risk.
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P330 | Rinse mouth.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
| Area | Recommended PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.[2] |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the victim to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[3] Seek immediate medical attention.[2] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[2] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] |
Accidental Release Measures
-
Evacuate Personnel : Clear the area of all non-essential personnel.
-
Ventilate the Area : Ensure adequate ventilation.
-
Wear Appropriate PPE : Use the personal protective equipment outlined in Section 2.
-
Contain the Spill : For solid material, sweep up and place in a suitable container for disposal.[2] Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Waste : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Storage and Stability
Proper storage is critical to maintaining the integrity and safety of this compound.
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated area.[4] |
| Container | Keep the container tightly closed.[4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. |
| Stability | The compound is generally stable under recommended storage conditions. |
Toxicological Information
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Irritation : Causes serious eye damage.
-
Respiratory or Skin Sensitization : No data available.
-
Germ Cell Mutagenicity : No data available.
-
Carcinogenicity : No data available.
-
Reproductive Toxicity : No data available.
-
Specific Target Organ Toxicity - Single Exposure : May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity - Repeated Exposure : No data available.
-
Aspiration Hazard : No data available.
This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this compound supplement this information with a thorough review of any available Safety Data Sheets and adhere to all institutional and regulatory safety protocols. Always prioritize a culture of safety in the laboratory.
References
An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a significant heterocyclic aldehyde in organic synthesis and medicinal chemistry. The document details its discovery and historical context, focusing on its synthesis primarily through the Vilsmeier-Haack reaction. A thorough examination of its physicochemical and spectroscopic properties is presented, supported by aggregated quantitative data. Detailed experimental protocols for its synthesis are provided to ensure reproducibility in a laboratory setting. Furthermore, this guide explores the applications of this compound as a versatile intermediate in the synthesis of more complex molecules, including those with potential therapeutic activities.
Introduction
Indole-3-carbaldehydes are a class of organic compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Their inherent biological activities and their utility as versatile synthetic intermediates have made them a focal point of extensive research. Among these, this compound stands out due to the influence of the methyl groups on the indole nucleus, which can significantly alter its electronic properties, reactivity, and biological interactions compared to its unsubstituted parent compound.
This guide aims to be a comprehensive resource for researchers, providing a deep dive into the discovery, synthesis, and applications of this specific indole derivative.
Discovery and History
The formylation of activated aromatic and heteroaromatic rings via the Vilsmeier-Haack reaction was first reported by Anton Vilsmeier and Albrecht Haack in 1927.[1] This reaction has since become a cornerstone of organic synthesis for introducing a formyl group. The synthesis of indole-3-carbaldehyde and its derivatives, including this compound, is a direct application of this classical reaction.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38292-40-9 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Melting Point | 127-129 °C | [5] |
| Appearance | Solid |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) | [6] |
Experimental Protocols
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. Below is a detailed protocol based on established procedures for the formylation of indoles.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1,2-Dimethyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 1,2-dimethyl-1H-indole in a minimal amount of DMF in a separate flask. Cool this solution to 0 °C. Slowly add the prepared Vilsmeier reagent to the solution of 1,2-dimethylindole dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Workup: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent. Combine the organic extracts and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
Reaction Mechanisms and Pathways
The synthesis of this compound proceeds via the Vilsmeier-Haack reaction, a well-understood electrophilic aromatic substitution. The key steps are outlined below and illustrated in the following diagram.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion results in the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C3 position of the 1,2-dimethylindole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrrole ring.
-
Aromatization: A base (such as another molecule of DMF or the dichlorophosphate anion) abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and forming an iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed during the aqueous workup. Water attacks the iminium carbon, and subsequent proton transfers and elimination of dimethylamine lead to the final product, this compound.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Applications in Drug Development and Research
While specific biological activities for this compound are not extensively documented in the public domain, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas.[7][8][9] These derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[8]
The aldehyde functionality at the C3 position serves as a crucial synthetic handle for further molecular elaboration. It can readily undergo a variety of chemical transformations, including:
-
Condensation reactions: To form Schiff bases, chalcones, and other conjugated systems.
-
Oxidation: To yield the corresponding carboxylic acid.
-
Reduction: To produce the alcohol derivative.
-
Wittig and related reactions: To introduce carbon-carbon double bonds.
These transformations allow for the generation of diverse libraries of indole-based compounds for screening in drug discovery programs. The presence of the methyl groups at the N1 and C2 positions in this compound can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, potentially leading to improved potency, selectivity, or metabolic stability.
Conclusion
This compound is a valuable heterocyclic building block synthesized efficiently via the Vilsmeier-Haack reaction. Its well-defined structure and the reactivity of its formyl group make it an important intermediate for the synthesis of a wide range of more complex indole derivatives. While the specific biological profile of this compound remains an area for further investigation, the established therapeutic potential of the indole-3-carbaldehyde scaffold suggests that this compound and its derivatives will continue to be of interest to researchers in medicinal chemistry and drug development. This guide provides a solid foundation of its known properties and synthetic methodologies to aid in these future research endeavors.
References
- 1. name-reaction.com [name-reaction.com]
- 2. scbt.com [scbt.com]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. 1,2-Dimethyl-1H-indole-3-carboxaldehyde | 38292-40-9 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Indole-3-Carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged as a molecule of significant interest in the fields of biology and pharmacology.[1] Produced by the gut microbiota, particularly species of the genus Lactobacillus, I3A is a key signaling molecule that modulates a variety of physiological and pathological processes.[1][2] Its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects, have positioned it as a promising scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the biological significance of indole-3-carbaldehyde, with a focus on its molecular mechanisms, quantitative biological data, and the experimental protocols used for its investigation.
Core Biological Activities and Therapeutic Potential
Indole-3-carbaldehyde and its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. These activities stem from the versatile chemical nature of the indole scaffold, which allows for interactions with a multitude of biological targets.[5]
Anticancer Activity: I3A derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[5] Mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[5]
Anti-inflammatory and Immunomodulatory Effects: I3A is a potent modulator of the immune system, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).[1][2] This interaction plays a crucial role in maintaining intestinal homeostasis and regulating inflammatory responses.[6][7] I3A has been shown to alleviate intestinal inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of inflammatory signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.[6][8]
Antimicrobial Activity: Various derivatives of indole-3-carbaldehyde have been shown to possess a broad spectrum of antimicrobial activity against both bacteria and fungi.[9][10][11] This makes them potential candidates for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.[10]
Antioxidant Properties: The indole nucleus is known for its antioxidant properties, and derivatives of indole-3-carbaldehyde have been investigated for their ability to scavenge free radicals and protect against oxidative stress.[12]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data regarding the biological activities of indole-3-carbaldehyde and its derivatives from various in vitro studies.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-nitro-indole-3-carboxaldehyde (NICA) | A549 (Human Lung Carcinoma) | MTT Assay | Not specified in abstract | [1] |
| 1-benzyl-I3C | MCF-7 (Breast) | Growth Suppression | 0.05 | [13] |
| 1-benzyl-I3C | MDA-MB-231 (Breast) | Growth Suppression | 0.05 | [13] |
| Pyridyl-indolyl-based chalcone (R = 2,4-Cl2) | MCF-7 (Breast) | MTT Assay | 12.2 | [2] |
| Pyridyl-indolyl-based chalcone (R = 4-NO2) | MCF-7 (Breast) | MTT Assay | 14.5 | [2] |
| Pyridyl-indolyl-based chalcone (R = 2,4-Cl2) | HepG2 (Hepatoma) | MTT Assay | 14.8 | [2] |
| Pyridyl-indolyl-based chalcone (R = 4-NO2) | HepG2 (Hepatoma) | MTT Assay | 18.3 | [2] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT Assay | 9.5 ± 2.2 | [2] |
| Thiazolyl-indole-2-carboxamide (6e, 4-hydroxy) | Various | Cytotoxicity | 4.36 - 23.86 | [14] |
| Thiazolyl-indole-2-carboxamide (6i, 4-dimethylamine) | Various | Cytotoxicity | 4.36 - 23.86 | [14] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | MTT Assay | 13.2 | [15] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | MTT Assay | 8.2 | [15] |
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazide/hydrazones (general) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | [9][16] |
| Indole-3-carbaldehyde semicarbazone (1) | Staphylococcus aureus | 100 | [11][17] |
| Indole-3-carbaldehyde semicarbazone (1) | Bacillus subtilis | 100 | [11][17] |
| Indole-3-carbaldehyde semicarbazone (2) | Staphylococcus aureus | 150 | [11][17] |
| Indole-3-carbaldehyde semicarbazone (2) | Bacillus subtilis | 150 | [11][17] |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [10] |
| Indole-triazole derivative (3d) | Various bacteria and fungi | 3.125 - 50 | [10] |
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation
| Ligand | Assay Type | Cell Line | EC50 | Reference |
| Indole-3-carbaldehyde (I3A) | Luciferase Reporter Gene Assay | HepG2 (40/6) | ~3 µM | [18] |
| Indole | Luciferase Reporter Gene Assay | HepG2 (40/6) | ~3 µM | [18] |
| Indole-3-acetic acid (IAA) | [3H] TCDD Competition Assay | Not specified | 0.5 mM | [19] |
| Tryptamine | [3H] TCDD Competition Assay | Not specified | 0.2 mM | [19] |
Key Signaling Pathways
The biological effects of indole-3-carbaldehyde are mediated through its interaction with several key intracellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
I3A is a well-characterized ligand of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding to I3A in the cytoplasm, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[20] This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[20] A critical downstream target of AhR activation by I3A is the production of Interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal immunity and epithelial barrier integrity in the intestine.[1][2]
NF-κB and NLRP3 Inflammasome Signaling Pathways
I3A has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome signaling pathways.[6][8] The NF-κB pathway is a central regulator of inflammation, and its inhibition by I3A leads to a decrease in the production of pro-inflammatory cytokines.[8][21] Similarly, I3A can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent inflammatory cytokines like IL-1β.[6] The inhibitory effect of I3A on these pathways is, at least in part, mediated through its activation of the AhR.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of indole-3-carbaldehyde's biological activities.
Synthesis of Indole-3-Carbaldehyde Derivatives
A common method for the synthesis of I3A derivatives involves the N-acylation of indole-3-carbaldehyde followed by coupling with various amines.[12]
Materials:
-
Indole-3-carbaldehyde
-
3-chloro acetylchloride
-
Triethylamine
-
Anhydrous potassium carbonate
-
Aryl amines
-
Tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
N-acylation: To a stirred solution of indole-3-carbaldehyde and triethylamine in THF, add 3-chloro acetylchloride dropwise. Stir the reaction mixture at room temperature for approximately 3 hours.[12]
-
Coupling: To a solution of the desired aryl amine in dry THF under a nitrogen atmosphere, add anhydrous potassium carbonate. Subsequently, add a solution of the N-acylated indole-3-carbaldehyde from the previous step dropwise. Reflux the reaction mixture for 4 hours.[12]
-
Purification: After completion of the reaction, purify the product using appropriate chromatographic techniques.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-3-carbaldehyde derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indole-3-carbaldehyde derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This assay determines the binding affinity of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.[3]
Materials:
-
Test compound (Indole-3-carbaldehyde)
-
Radiolabeled AhR ligand (e.g., [³H]TCDD)
-
Cytosolic extract containing AhR
-
Assay buffer
-
Method for separating bound and free ligand (e.g., hydroxylapatite assay)
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare a cytosolic fraction from cells or tissues expressing the AhR by homogenization and ultracentrifugation.[3]
-
Incubation: Incubate a fixed concentration of the radiolabeled AhR ligand with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound. Include controls for total binding and non-specific binding.[3]
-
Separation: Separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[3]
NLRP3 Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome by quantifying the release of mature IL-1β.
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages)
-
LPS (for priming)
-
NLRP3 activator (e.g., ATP or nigericin)
-
Indole-3-carbaldehyde
-
ELISA kit for IL-1β
Procedure:
-
Priming (Signal 1): Prime the cells with LPS for 3-5 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibition: Pre-treat the primed cells with various concentrations of indole-3-carbaldehyde.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator like ATP or nigericin for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Data Analysis: Determine the inhibitory effect of indole-3-carbaldehyde on IL-1β release.
Indole-3-carbaldehyde is a biologically significant molecule with a wide array of pharmacological activities that hold considerable promise for therapeutic applications. Its role as a key signaling molecule, particularly through the activation of the Aryl Hydrocarbon Receptor, underscores its importance in maintaining physiological homeostasis, especially in the gut. The diverse anticancer, anti-inflammatory, and antimicrobial properties of I3A and its derivatives warrant further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this fascinating indole compound.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on experimental data and methodologies.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 38292-40-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 127-129 °C | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the indole nucleus, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethyl-1H-indole
Materials:
-
1,2-Dimethyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.[5] Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic reaction, and the temperature should be maintained below 10 °C.[3]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-Dimethyl-1H-indole in anhydrous DMF dropwise, while maintaining the low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period (e.g., 2.5 hours) to ensure the completion of the reaction.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: The reaction mixture is then quenched by carefully pouring it into a beaker of crushed ice and water.[3] The acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is basic.[3] The precipitated product is then collected by filtration, washed with water, and dried.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.[3]
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Spectroscopic Data
A comprehensive spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopic Data | Values | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) | [6] |
| ¹³C NMR | Data not available in the searched literature. | |
| IR Spectroscopy | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. |
Biological Activity and Potential Therapeutic Applications
While specific biological data for this compound is limited in the available literature, the broader class of indole-3-carboxaldehyde derivatives has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.
Anti-inflammatory Activity
Indole-3-carboxaldehyde, the parent compound, has been shown to possess anti-inflammatory properties.[2][7][8] It can alleviate inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] One of the proposed mechanisms involves the inhibition of the TLR4/NF-κB/p38 signaling pathway.[7] Another study suggests that indole-3-carboxaldehyde can suppress inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[8][9] Furthermore, it has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the aryl hydrocarbon receptor (AhR).[2][10]
Diagram of a Potential Anti-inflammatory Signaling Pathway
References
- 1. Gut microbe-derived metabolite indole-3-carboxaldehyde alleviates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 6. orgsyn.org [orgsyn.org]
- 7. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. Its indole scaffold is a key structural motif in many pharmaceuticals. This document provides detailed protocols for the synthesis of this compound via the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocyclic compounds.
Reaction Principle
The synthesis of this compound is achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 1,2-dimethylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.
Experimental Protocols
Materials and Reagents
-
1,2-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Chromatography column (if necessary)
Detailed Synthesis Protocol
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of 1,2-Dimethylindole
-
Dissolve 1,2-dimethylindole in a minimal amount of anhydrous DMF.
-
Add the solution of 1,2-dimethylindole dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reagents | |
| 1,2-Dimethylindole | 1.0 equivalent |
| N,N-Dimethylformamide (DMF) | 5-10 volumes |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Vilsmeier Reagent Formation Temp. | 0-5 °C |
| Formylation Reaction Temp. | 80-90 °C |
| Reaction Time | 2-4 hours |
| Yield | |
| Expected Yield | 85-95% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Conclusion
The Vilsmeier-Haack reaction is an efficient and high-yielding method for the synthesis of this compound. The detailed protocol and quantitative data provided in these application notes offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
Application Notes and Protocols: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde. The primary synthetic route described is the Vilsmeier-Haack reaction, a highly effective and widely utilized method for the formylation of electron-rich heterocyclic compounds such as indoles. These application notes include a step-by-step reaction mechanism, a detailed experimental protocol, a summary of typical quantitative data for analogous reactions, and mandatory visualizations to illustrate the chemical pathways and experimental workflow. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a practical and theoretical understanding of this important transformation.
Introduction
This compound is a valuable synthetic intermediate in the preparation of a variety of biologically active compounds and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group at the C3 position provides a versatile handle for further chemical modifications. The Vilsmeier-Haack reaction stands as a classic and efficient method for this purpose, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate an electrophilic iminium species, the Vilsmeier reagent, which then reacts with the electron-rich indole nucleus.[1]
Reaction Mechanism: The Vilsmeier-Haack Formylation
The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through three principal stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1,2-dimethyl-1H-indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. The indole ring's aromaticity is temporarily disrupted by the formation of a cationic intermediate. A subsequent deprotonation step, often assisted by the displaced dichlorophosphate anion or another base, restores the aromaticity of the indole ring, yielding an iminium salt intermediate.
-
Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt is hydrolyzed to furnish the desired this compound and dimethylamine.
The overall reaction mechanism is depicted in the following diagram:
Caption: Reaction mechanism for the Vilsmeier-Haack formylation.
Quantitative Data Summary
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole (Skatole) | POCl₃, DMF | 98-100 | 3 | 71¹ |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
¹ Yield for the corresponding 3-carbaldehyde derivative.[2]
Experimental Protocols
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.
Materials and Equipment:
-
1,2-Dimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice (crushed)
-
Sodium hydroxide (NaOH) or Sodium acetate (NaOAc) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube
-
Ice-salt bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents). Cool the flask in an ice-salt bath to 0°C. To the cooled DMF, add freshly distilled phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10°C during the addition. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 1,2-Dimethyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. For less reactive substrates or to expedite the reaction, the mixture can be gently heated (e.g., to 35-40°C) and stirred for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and begin the hydrolysis of the iminium salt intermediate.
-
Basification: To complete the hydrolysis and neutralize the acidic mixture, slowly add a cold aqueous solution of sodium hydroxide (e.g., 3 M) or a saturated solution of sodium acetate until the mixture is basic (pH > 8). Stir the resulting suspension until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound can be confirmed by spectroscopic methods. The following ¹H NMR data has been reported for the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) ppm.[3]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, particularly during the formation of the Vilsmeier reagent. Proper temperature control is crucial to avoid runaway reactions.
-
Handle all organic solvents in a fume hood and away from ignition sources.
References
Application Notes and Protocols: Purification of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to yield high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is a solid compound at room temperature. Effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent synthetic steps or biological assays. The two primary methods for the purification of this and structurally similar indole-3-carbaldehydes are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Data Presentation: Comparison of Purification Methods
The following table summarizes common purification methods applicable to this compound and related indole-3-carbaldehydes.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield | Purity | Reference/Notes |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Petroleum Ether:Dichloromethane (1:5 v/v) | Not Reported | High | Specific for this compound. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Chloroform:Methanol (85:15 v/v) | Not Reported | High | General method for indole-3-carboxaldehyde analogues.[1] |
| Recrystallization | Ethanol (approx. 8.5 mL/g) | ~85% (first crop) | Good | For indole-3-aldehyde; may require optimization for the dimethylated analogue.[2] |
| Recrystallization | Methanol | Not Reported | High | Used for indole-3-carbaldehyde to obtain pure crystals.[3] |
Experimental Workflow
The general workflow for the purification of this compound is depicted below.
Experimental Protocols
Column Chromatography
This method is highly effective for separating the target compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum Ether
-
Dichloromethane
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a 1:5 (v/v) mixture of petroleum ether and dichloromethane.
-
Fraction Collection: Collect the eluate in fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization is a suitable method for purifying crude material that is already relatively pure or when the impurities have significantly different solubilities than the target compound. Based on protocols for similar compounds, ethanol or methanol are effective solvents.[2][3]
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol (approximately 8.5 mL per gram of crude product is a good starting point for similar compounds)[2].
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected purity of commercially available this compound is around 98%.[4]
References
Applications of 1,2-Dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The indole scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple receptor types with high affinity. The substitution of methyl groups at the 1 and 2 positions of the indole ring, along with the presence of a carbaldehyde group at the 3-position, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
While direct biological data for this compound is limited in publicly available research, the known activities of its close structural analogs, N-methyl-indole-3-carbaldehyde and 2-methyl-indole-3-carbaldehyde, suggest its potential as a valuable scaffold for the development of novel therapeutic agents. This document provides an overview of the potential applications, supported by data from these analogs, and detailed protocols for relevant experimental assays.
Potential Therapeutic Applications
Based on the biological activities of closely related indole-3-carbaldehyde derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Derivatives of indole-3-carbaldehyde have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Schiff bases and other derivatives of substituted indole-3-carbaldehydes have shown inhibitory activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory Activity: Indole derivatives are known to possess anti-inflammatory properties. The parent compound, indole-3-carbaldehyde, has been shown to modulate inflammatory pathways, such as the TLR/NF-κB signaling cascade.[3][4]
Data Presentation: Biological Activity of Analogous Compounds
The following tables summarize the quantitative biological activity data for N-methyl-indole-3-carbaldehyde and 2-methyl-indole-3-carbaldehyde derivatives, which can serve as a reference for predicting the potential of this compound.
Table 1: Anticancer Activity of Indole-3-carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | Not Specified | 13.2 | [5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | Not Specified | 8.2 | [5] |
| Thiazolidinone-indole hybrid (n=2, R1=4-OMe, R2=H) | A549 (Lung) | MTT | Not Specified | [6] |
| Mukonal (indole alkaloid) | SK-BR-3 (Breast) | MTT | 7.5 | [6] |
| Evodiamine (indole alkaloid) | HepG2 (Liver) | Not Specified | ~1 | [6] |
| Evodiamine (indole alkaloid) | SMMC-7721 (Liver) | Not Specified | ~1 | [6] |
Table 2: Antimicrobial Activity of Indole-3-carbaldehyde Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | Broth Microdilution | 100 | [7] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | Broth Microdilution | 100 | [7] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | Broth Microdilution | 150 | [7] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | Broth Microdilution | 150 | [7] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general) | Various bacteria and fungi | 2-fold serial dilution | 6.25-100 | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-methylated indole-3-carbaldehydes is the Vilsmeier-Haack reaction, followed by N-alkylation.
Protocol: Vilsmeier-Haack Formylation of 2-Methylindole
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methylindole in anhydrous DMF in a separate flask.
-
Slowly add the solution of 2-methylindole to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
The product, 2-methyl-1H-indole-3-carbaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol: N-Methylation of 2-Methyl-1H-indole-3-carbaldehyde
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde in a suitable aprotic solvent (e.g., anhydrous acetone or DMF), add a base such as potassium carbonate (K2CO3).
-
Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the positive control wells. Add 100 µL of sterile broth to the negative control wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Inhibition in Cancer
Derivatives of indole-3-carbaldehyde have been implicated in the modulation of several key signaling pathways in cancer, including the PI3K/Akt/mTOR and NF-κB pathways.[1] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer signaling pathways modulated by indole derivatives.
Experimental Workflow for Antimicrobial Screening
A typical workflow for screening compounds for antimicrobial activity involves initial determination of the Minimum Inhibitory Concentration (MIC) followed by further characterization of the antimicrobial effect.
Caption: A standard workflow for evaluating the antimicrobial activity of a test compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant anticancer, antimicrobial, and anti-inflammatory activities of its close analogs, this compound warrants further investigation as a potential lead for the development of novel therapeutic agents. The provided protocols offer a starting point for researchers to explore the biological potential of this and other related indole derivatives. Further studies are required to elucidate the specific mechanisms of action and to establish a comprehensive structure-activity relationship for this class of compounds.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for 1,2-Dimethyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. The presence of the electron-rich indole nucleus, coupled with the reactive aldehyde functionality, makes it a key precursor for the construction of a diverse array of complex molecules, including biologically active compounds and functional materials. The methyl groups at the 1 and 2 positions of the indole ring provide steric hindrance and electronic effects that can influence the reactivity and selectivity of chemical transformations, offering unique synthetic advantages.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its own synthesis via Vilsmeier-Haack formylation, and its subsequent use in the synthesis of indolequinone derivatives.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, to produce valuable aldehyde derivatives. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 1,2-dimethylindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
Materials:
-
1,2-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-dimethylindole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Reactant | Molar Ratio | Notes |
| 1,2-Dimethylindole | 1.0 | Starting material |
| DMF | 3.0 | Reagent and solvent |
| POCl₃ | 1.2 | Vilsmeier reagent precursor |
| Typical Yield | >90% |
Application in the Synthesis of Bioactive Molecules: Indolequinones
This compound is a key intermediate in the synthesis of substituted indolequinones, a class of compounds investigated for their potential as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in several types of cancer.
Synthetic Pathway to 3-Aryloxymethyl-1,2-dimethylindole-4,7-diones
The synthesis involves a multi-step sequence starting from the reduction of the aldehyde, followed by substitution with a phenol and subsequent oxidation to the indolequinone.
Caption: Synthetic route to 3-aryloxymethyl-1,2-dimethylindole-4,7-diones.
Experimental Protocol: Synthesis of 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
This protocol is adapted from the synthesis of related indolequinones and may require optimization for this specific substrate.
Step 1: Reduction to (5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methanol
Materials:
-
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.
| Reactant | Molar Ratio | Notes |
| 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | 1.0 | Starting aldehyde |
| Sodium borohydride (NaBH₄) | 1.5 | Reducing agent |
| Typical Yield | Quantitative (crude) |
Step 2: Mitsunobu Reaction to form 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-1H-indole
Materials:
-
(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methanol
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve (5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methanol (1 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reactant | Molar Ratio | Notes |
| (5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methanol | 1.0 | Starting alcohol |
| Phenol | 1.2 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 | Mitsunobu reagent |
| DEAD or DIAD | 1.5 | Mitsunobu reagent |
| Typical Yield | 60-80% |
Step 3: Oxidation to 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
Materials:
-
5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-1H-indole
-
Fremy's salt (Potassium nitrosodisulfonate)
-
Potassium phosphate buffer (pH 7)
-
Acetone
Procedure:
-
Dissolve 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-1H-indole (1 equivalent) in acetone.
-
Add a solution of Fremy's salt (2.5 equivalents) in potassium phosphate buffer (pH 7).
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final indolequinone.
| Reactant | Molar Ratio | Notes |
| 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-1H-indole | 1.0 | Starting indole |
| Fremy's salt | 2.5 | Oxidizing agent |
| Typical Yield | 40-60% |
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its application extends to the construction of complex heterocyclic systems with significant biological relevance. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel therapeutic agents and functional materials. Further exploration of its reactivity in other classical aldehyde transformations, such as Knoevenagel condensations, Wittig reactions, and Schiff base formations, is encouraged to unlock its full synthetic potential.
Application Notes and Protocols: 1,2-Dimethyl-1H-indole-3-carbaldehyde as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1,2-Dimethyl-1H-indole-3-carbaldehyde as a versatile precursor for the synthesis of various bioactive molecules. The following sections detail the synthesis of key compound classes, their biological activities, and the underlying signaling pathways they modulate. While specific data for derivatives of this compound is limited in the current literature, the provided protocols for analogous indole-3-carbaldehydes serve as a strong foundation for further research and development.
Synthesis of Bioactive Molecules
This compound is a valuable starting material for the synthesis of several classes of bioactive compounds, primarily through condensation reactions involving its aldehyde functional group. Two prominent examples are the synthesis of chalcones and Schiff bases.
Indole-Chalcones
Indole-chalcones, characterized by an α,β-unsaturated ketone system linking the indole core to another aromatic ring, have demonstrated significant potential as anticancer agents. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.
Indole-Schiff Bases
Schiff bases, formed by the condensation of the aldehyde with primary amines, are another important class of compounds derived from this compound. These compounds have shown promising antimicrobial activities.
Biological Activities and Quantitative Data
Derivatives of indole-3-carbaldehydes have been extensively studied for their biological activities. The following tables summarize the quantitative data for representative indole-chalcones and indole-Schiff bases. It is important to note that these values are for indole derivatives that are structurally similar to those that can be synthesized from this compound and should be considered as reference points for newly synthesized analogues.
Table 1: Anticancer Activity of Indole-Chalcone Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| FC77 | NCI-60 Average | 0.006 | [1] |
| HL60 (Leukemia) | 0.003 | [1] | |
| K-562 (Leukemia) | 0.004 | [1] | |
| Indole-Chalcone 1 | MCF-7 (Breast) | 11.5 (48h) | [2] |
| T47D (Breast) | 14.5 (48h) | [2] | |
| Indole-Chalcone 2 | HCT-116 (Colon) | 18.2 ± 2.9 | [2] |
| Jurkat (Leukemia) | 8.0 ± 1.4 | [2] |
Table 2: Antimicrobial Activity of Indole-Schiff Base Analogues
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (Bacteria) | 2000 | [3] |
| Fusarium oxysporum (Fungus) | 5000 | [3] | |
| Schiff Base PC1 | Escherichia coli | 62.5 | [4] |
| Staphylococcus aureus | 62.5 | [4] | |
| Schiff Base PC2 | Escherichia coli | 250 | [4] |
| Staphylococcus aureus | 62.5 | [4] | |
| Schiff Base PC3 | Staphylococcus aureus | 62.5 | [4] |
| Schiff Base PC4 | Escherichia coli | 62.5 | [4] |
Signaling Pathways
Many of the bioactive molecules derived from indole precursors exert their effects by modulating specific cellular signaling pathways. A key target for indole-based inhibitors is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is implicated in various diseases, including cancer.
Caption: GSK-3β and Wnt/β-catenin Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the synthesis of indole-chalcones and indole-Schiff bases. These should be adapted and optimized for reactions starting with this compound.
General Protocol for the Synthesis of Indole-Chalcones (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of an indole-3-carbaldehyde with an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Piperidine or aqueous Potassium Hydroxide (50%)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (4 mL), add the corresponding substituted acetophenone (1 mmol).
-
Add a catalytic amount of piperidine (or a few drops of 50% aq. KOH).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 95°C) for 2-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench with dilute hydrochloric acid to neutralize the catalyst.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for the Synthesis of Indole-Schiff Bases
This protocol outlines the condensation reaction between an indole-3-carbaldehyde and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-nitroaniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol or methanol.
-
Add the substituted primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with a small amount of cold ethanol or recrystallize from a suitable solvent to afford the pure Schiff base.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the synthesis and evaluation of bioactive molecules from this compound, and a logical relationship for the development of GSK-3β inhibitors.
Caption: General Experimental Workflow.
Caption: Logical Relationship for GSK-3β Inhibitor Development.
References
Application Notes: Derivatization of 1,2-Dimethyl-1H-indole-3-carbaldehyde
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The aldehyde functional group at the C3 position is a prime site for chemical modification, readily undergoing condensation and coupling reactions to generate diverse molecular architectures.[1][2]
These application notes provide detailed protocols for several common and effective derivatization strategies for this compound, including Schiff base formation, Knoevenagel condensation, and Wittig olefination. The methodologies are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Schiff Base Formation via Condensation with Primary Amines
The reaction of the aldehyde group with primary amines yields imines, commonly known as Schiff bases. This is one of the most straightforward methods for derivatization.[3] Schiff bases of indole-3-carboxaldehyde have been synthesized with various amines, including amino acids and aminophenols, and have shown significant biological activity.[3][5]
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 15 mL of ethanol or methanol).
-
Amine Addition: To this solution, add the desired primary amine (1.0-1.1 mmol).
-
Catalyst (Optional): For less reactive amines, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from 2 to 14 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, the product can be precipitated by pouring the reaction mixture into ice-cold water.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Schiff Base Derivatization
| Amine Reactant | Solvent | Catalyst | Conditions | Expected Product |
| Aniline | Ethanol | Acetic Acid | Reflux, 4h | N-((1,2-dimethyl-1H-indol-3-yl)methylene)aniline |
| 4-Aminophenol | Methanol | None | Reflux, 6h | 4-(((1,2-dimethyl-1H-indol-3-yl)methylene)amino)phenol |
| L-Valine | Ethanol/Water | None | RT, 8h | (S)-2-(((1,2-dimethyl-1H-indol-3-yl)methylene)amino)-3-methylbutanoic acid |
| Thiosemicarbazide | Ethanol | Acetic Acid | Reflux, 5h | 2-((1,2-dimethyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide |
Note: Reaction conditions are based on protocols for indole-3-carbaldehyde and may require optimization for the 1,2-dimethyl analogue.[5][7][8]
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[9][10] This reaction is highly effective for forming new carbon-carbon double bonds, leading to α,β-unsaturated products which are valuable intermediates in organic synthesis.[9]
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: In a flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops) or DBU.[9][11]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the product sequentially with ice-cold water and a small amount of cold ethanol to remove the catalyst and unreacted starting materials.[9] The product can be recrystallized if necessary.
Data Summary: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Conditions | Expected Product |
| Malononitrile | Piperidine | Ethanol | RT, 1h | 2-((1,2-dimethyl-1H-indol-3-yl)methylene)malononitrile |
| Ethyl cyanoacetate | DBU/H₂O | None | RT, 30 min | Ethyl 2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylate |
| Diethyl malonate | Piperidine | Ethanol | Reflux, 6h | Diethyl 2-((1,2-dimethyl-1H-indol-3-yl)methylene)malonate |
| Barbituric acid | Water | None | Reflux, 2h | 5-((1,2-dimethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Note: Reaction conditions are adapted from general Knoevenagel protocols and may require optimization.[9][11]
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium ylide (Wittig reagent).[12][13] This reaction is highly versatile for creating C=C bonds with good control over the location of the double bond.
Experimental Protocol: General Procedure for Wittig Reaction
Step A: Preparation of the Wittig Reagent (Ylide)
-
Phosphonium Salt: Suspend the appropriate triphenylphosphonium salt (1.0 mmol) in an anhydrous solvent like THF or diethyl ether (15 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the suspension to 0 °C or -78 °C and add a strong base (1.0 mmol), such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise.
-
Ylide Formation: Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
Step B: Reaction with Aldehyde
-
Aldehyde Addition: While maintaining the inert atmosphere and low temperature, add a solution of this compound (0.9 mmol) in the same anhydrous solvent dropwise to the freshly prepared ylide.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often purified by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Data Summary: Wittig Reaction
| Phosphonium Salt | Base | Ylide Type | Expected Product |
| Methyltriphenylphosphonium bromide | n-BuLi | Non-stabilized | 3-vinyl-1,2-dimethyl-1H-indole |
| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | Stabilized | (E)-ethyl 3-(1,2-dimethyl-1H-indol-3-yl)acrylate |
| Benzyltriphenylphosphonium chloride | n-BuLi | Semi-stabilized | 1,2-dimethyl-3-styryl-1H-indole (E/Z mixture) |
Note: The stereoselectivity of the alkene product depends on the nature of the ylide. Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[12][13]
Application in Drug Discovery: Biological Relevance
Derivatives of indole-3-carbaldehyde are of significant interest due to their wide range of biological activities.[4] The parent compound, indole-3-carbaldehyde (I3A), is a natural metabolite of tryptophan produced by gut microbiota.[14] It acts as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of Interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal immunity and gut homeostasis.[14] The derivatization of the indole-3-carbaldehyde scaffold allows for the modulation of this activity and the exploration of new therapeutic applications, including the development of novel anti-inflammatory and anticancer agents.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Characterization of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The following protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Expected Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.11 | Singlet | 1H | CHO |
| 8.26 | Singlet | 1H | Ar-H |
| 7.28-7.27 | Multiplet | 3H | Ar-H |
| 3.65 | Singlet | 3H | N-CH₃ |
| 2.62 | Singlet | 3H | C₂-CH₃ |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]
¹³C NMR Spectroscopy
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the FID with a line broadening of 1.0 Hz and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Expected Data (Representative):
| Chemical Shift (δ) ppm | Assignment |
| ~184 | C=O (Aldehyde) |
| ~140-120 | Aromatic & Indole C |
| ~118 | Indole C |
| ~110 | Indole C |
| ~34 | N-CH₃ |
| ~15 | C₂-CH₃ |
Table 2: Representative ¹³C NMR Spectral Data based on 1-methyl-1H-indole-3-carbaldehyde.
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Expected Data:
| m/z | Assignment |
| 174.0913 | [M+H]⁺ (Calculated for C₁₁H₁₂NO⁺: 174.0919) |
| 158 | [M-CH₃]⁺ |
| 145 | [M-CHO]⁺ |
| 130 | [M-CHO-CH₃]⁺ |
Table 3: Expected Mass Spectrometry Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~2850-2750 | Medium, Sharp | Aldehydic C-H stretch |
| ~1660 | Strong | C=O stretch (Aldehyde) |
| ~1600, 1470 | Medium | C=C stretch (Aromatic/Indole ring) |
Table 4: Expected Infrared Spectroscopy Peak Assignments for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity and quantifying this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL and then dilute to the desired concentration for analysis.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Determine the retention time and peak area to assess purity and for quantification against a standard curve.
Experimental Workflows and Logical Relationships
Caption: Synthetic and analytical workflow for this compound.
References
Application Notes and Protocols for 1,2-Dimethyl-1H-indole-3-carbaldehyde in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic aldehyde, in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for indole derivatives and can be adapted for specific research needs.
Introduction
This compound is a derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry. The presence of methyl groups at the 1 and 2 positions of the indole ring can influence the electronic properties and steric hindrance of the molecule, potentially leading to derivatives with unique biological activities. This compound serves as a key building block for the synthesis of a variety of molecular architectures, including Schiff bases and chalcone-like structures, which have shown promise as antimicrobial, antioxidant, and anticancer agents.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted indoles. This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
Materials:
-
1,2-Dimethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 1,2-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the 1,2-dimethylindole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.26 (s, 1H, Ar-H), 7.28-7.27 (m, 3H, Ar-H), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C-CH₃) ppm.[1]
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of various derivatives with potential biological activities. Two key reactions are detailed below.
Synthesis of Schiff Bases
Schiff bases derived from indole-3-carboxaldehyde have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for the synthesis of Schiff base derivatives.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds leads to the formation of α,β-unsaturated compounds, which are important intermediates for the synthesis of various heterocyclic compounds and have shown antioxidant and cytotoxic activities.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, or solvent-free under microwave irradiation)
-
Reaction vessel (round-bottom flask or microwave vial)
Procedure:
-
In a suitable reaction vessel, combine this compound (1 equivalent) and the active methylene compound (1 equivalent).
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or a catalytic amount of ammonium acetate).
-
If using a solvent, add ethanol and stir the mixture at room temperature or under reflux. For a solvent-free reaction, the mixture can be subjected to microwave irradiation.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., ethanol) and dry.
-
If necessary, the product can be further purified by recrystallization.
Caption: General workflow for the Knoevenagel condensation reaction.
Biological Activities and Signaling Pathways
Derivatives of indole-3-carbaldehyde have been shown to exhibit a range of biological activities. While specific data for derivatives of this compound are still emerging, the following provides an overview of activities and signaling pathways associated with the broader class of indole-3-carbaldehyde derivatives.
Quantitative Data on Biological Activities
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various indole-3-carbaldehyde derivatives from the literature, providing a reference for their potential bioactivity.
| Compound Class | Biological Activity | IC₅₀ (µM) | Reference |
| N-Acylated Indole-3-carboxaldehyde Analogs | Antioxidant (DPPH Assay) | 8 ± 0.9 | [1] |
| N-Acylated Indole-3-carboxaldehyde Analogs | Antioxidant (LPO Inhibition) | 7 ± 0.1 | [1] |
| Indole-based Sulfonohydrazides | Anticancer (MCF-7 cells) | 13.2 | [2] |
| Indole-based Sulfonohydrazides | Anticancer (MDA-MB-468 cells) | 8.2 | [2] |
| Indole-based Schiff Bases | α-Glucosidase Inhibition | 10.89 |
Implicated Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms by which indole-3-carbaldehyde and its derivatives exert their biological effects. These compounds have been shown to modulate key signaling pathways involved in inflammation and cellular homeostasis.
Caption: Potential signaling pathways modulated by indole-3-carboxaldehyde derivatives.
Pathway Descriptions:
-
miR-1271-5p/HDAC9 Pathway: Indole-3-carboxaldehyde has been shown to upregulate miR-1271-5p, which in turn inhibits Histone Deacetylase 9 (HDAC9). The suppression of HDAC9 leads to the increased expression of ATP-binding cassette transporters A1 and G1 (ABCA1/G1), promoting cholesterol efflux and potentially reducing lipid accumulation in macrophages.
-
TLR4/NF-κB/p38 and NF-κB/NLRP3 Pathways: Derivatives of indole-3-carboxaldehyde have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition prevents the activation of downstream targets such as nuclear factor-kappa B (NF-κB) and p38 MAP kinase. The suppression of NF-κB can also lead to the downregulation of the NLRP3 inflammasome, resulting in a decrease in the production of pro-inflammatory cytokines like IL-6 and TNF-α.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound as a scaffold for the development of novel bioactive compounds. The provided methodologies can be optimized and adapted to suit specific synthetic targets and biological assays.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles from 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel heterocyclic compounds derived from 1,2-Dimethyl-1H-indole-3-carbaldehyde. This starting material serves as a versatile scaffold for the construction of various heterocyclic systems, including pyrimido[4,5-b]indoles and pyrazolo[3,4-b]indoles, which have demonstrated significant potential in anticancer and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and insights into the relevant signaling pathways are presented to facilitate further research and drug development efforts.
I. Synthesis of Novel Heterocycles
The aldehyde functional group at the C3 position of the 1,2-dimethyl-1H-indole core is a key reactive site for the construction of fused heterocyclic rings. Two primary classes of heterocycles that can be synthesized are pyrimido[4,5-b]indoles and pyrazolo[3,4-b]indoles, through condensation reactions with appropriate binucleophilic reagents.
A. Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles can be synthesized via the reaction of this compound with guanidine salts. This reaction proceeds through a cyclocondensation mechanism to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of 4-Amino-2,9-dimethyl-9H-pyrimido[4,5-b]indole
-
Materials: this compound, Guanidine Hydrochloride, Sodium Ethoxide, Anhydrous Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-Amino-2,9-dimethyl-9H-pyrimido[4,5-b]indole.
-
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Synthesis of Pyrazolo[3,4-b]indoles
Pyrazolo[3,4-b]indoles can be prepared by the reaction of this compound with hydrazine derivatives. The reaction involves a condensation followed by a cyclization step.
Experimental Protocol: Synthesis of 1-Phenyl-1,2-dimethyl-1H-pyrazolo[3,4-b]indole
-
Materials: this compound, Phenylhydrazine, Glacial Acetic Acid, Ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out upon cooling. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Biological Activities and Quantitative Data
Heterocycles derived from the 1,2-dimethyl-1H-indole scaffold have shown promising biological activities, particularly in the areas of oncology and infectious diseases.
A. Anticancer Activity
Pyrimido[4,5-b]indole derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways implicated in cancer progression.
Table 1: In Vitro Cytotoxicity of Pyrimido[4,5-b]indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolylpyrimidine 7 | Various | low µM range | [1] |
| Indolylpyrimidine 9 | Various | low µM range | [1] |
| Indolylpyrimidine 10 | Various | low µM range | [1] |
| 2,4-Bis(3'-indolyl)pyrimidine 8 | IGROV1 | < 0.01 | [1] |
B. Antimicrobial Activity
Pyrazolo[3,4-b]indole and related pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains. Their mode of action often involves the inhibition of essential microbial enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) of Indole-Triazole and Indole-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole 2h | S. aureus | 6.25 | [2] |
| Indole-Triazole 3d | S. aureus | 6.25 | [2] |
| Indole-Thiadiazole 2c | B. subtilis | 3.125 | [2] |
| Indole-Triazole 3c | B. subtilis | 3.125 | [2] |
| Indole-Triazole 3d | C. albicans, C. krusei | 3.125-50 | [3] |
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of these novel heterocycles is crucial for their development as therapeutic agents.
A. Anticancer Signaling Pathways
Certain pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases.[4][5] Aberrant signaling from these receptor tyrosine kinases is a known driver in various cancers, including lung and thyroid carcinomas.[4] Inhibition of these kinases can block downstream signaling cascades that promote tumor growth and survival.
Some pyrimido[5,4-b]indoles, isomers of the [4,5-b] series, can act as agonists for Toll-like receptor 4 (TLR4).[6] Activation of TLR4 on immune cells like macrophages can trigger a pro-inflammatory response, leading to the production of cytokines that can contribute to an anti-tumor immune response.[6][7]
B. Antimicrobial Mechanism of Action
A significant mechanism of antibacterial action for many pyrazole-containing compounds is the inhibition of DNA gyrase.[8][9] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.
IV. Workflow for Synthesis and Screening
The following workflow outlines the general process for the synthesis of novel heterocycles from this compound and their subsequent biological evaluation.
These notes are intended to serve as a guide for the synthesis and evaluation of novel heterocyclic compounds derived from this compound. The provided protocols and data highlight the potential of this scaffold in the development of new therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of binucleophilic reagents can lead to a diverse library of compounds for biological screening.
References
- 1. Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack Reaction
Introduction
1,2-Dimethyl-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold is a privileged structure in numerous biologically active compounds. The development of a scalable and efficient synthetic process for this intermediate is crucial for enabling its widespread use in research and development as well as for potential commercial applications. The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring, predominantly at the C3 position.[4][5] This application note outlines a detailed and optimized protocol for the scale-up synthesis of this compound from 1,2-dimethylindole, focusing on process efficiency, safety, and product purity.
Reaction Principle
The synthesis proceeds via the Vilsmeier-Haack reaction. The initial step involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[1][6] Subsequently, the electron-rich 1,2-dimethylindole attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[3][6]
Data Presentation: Quantitative Summary for Scale-Up Synthesis
The following table provides a summary of the reactants, stoichiometry, and expected yield for a representative scale-up synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 1,2-Dimethylindole | - |
| Molecular Weight | 145.20 g/mol | - |
| Amount | 100 g | 0.689 mol |
| Reagents | ||
| N,N-Dimethylformamide (DMF) | 500 mL | Serves as both reactant and solvent. |
| Phosphorus Oxychloride (POCl₃) | 75 mL (123.5 g) | 1.2 equivalents |
| Reaction Conditions | ||
| Reaction Temperature | 0-5 °C (addition), then 35-40 °C | Careful temperature control is crucial during addition. |
| Reaction Time | 2-3 hours | Monitored by TLC or HPLC. |
| Work-up & Purification | ||
| Quenching Solution | Ice-water, followed by aq. NaOH solution | To hydrolyze the intermediate and neutralize the acid. |
| Purification Method | Recrystallization from ethanol/water | For high purity product. |
| Expected Product | This compound | |
| Molecular Weight | 173.21 g/mol [7][8][9][10] | - |
| Theoretical Yield | 119.3 g | - |
| Expected Yield | ~107 g (90%) | Based on typical yields for similar reactions.[11] |
| Appearance | White to light-yellow solid[8] | - |
Experimental Protocol: Scale-Up Synthesis of this compound
Materials and Equipment:
-
1,2-Dimethylindole (100 g, 0.689 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (500 mL)
-
Phosphorus oxychloride (POCl₃) (75 mL, 0.827 mol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 300 mL of anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (75 mL) dropwise to the stirred DMF over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylindole (100 g) in 200 mL of anhydrous DMF.
-
Add the 1,2-dimethylindole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to 35-40 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Prepare a solution of sodium hydroxide in water (e.g., 20% w/v) and slowly add it to the acidic aqueous mixture until the pH is basic (pH 9-10). This should be done in an ice bath to control the exotherm.
-
A precipitate of the crude product will form. Stir the suspension for 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Air-dry the crude product.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to afford pure this compound.
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction for indole formylation.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 1,2-dimethyl-1H-indole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,2-dimethyl-1h-indole-3-carboxaldehyde at Best Price in Pune, Maharashtra | Vijay Chemicals [tradeindia.com]
- 9. scbt.com [scbt.com]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1,2-dimethylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[4][5]
Q2: What is the general reaction mechanism for the Vilsmeier-Haack synthesis of this compound?
A2: The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. Subsequently, the electron-rich 1,2-dimethylindole attacks the electrophilic Vilsmeier reagent, primarily at the C3 position, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final product, this compound.[1][4][5]
Q3: What are the expected spectroscopic data for this compound?
A3: While specific data may vary slightly based on the solvent and instrument used, typical spectroscopic data are as follows:
-
¹H NMR: Signals for the aldehyde proton (around 10.0 ppm), aromatic protons, the N-methyl group, and the C2-methyl group.
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde group (around 185 ppm), in addition to signals for the aromatic and methyl carbons.
-
IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Use freshly distilled DMF and POCl₃. Old or improperly stored reagents can lead to decreased reactivity. |
| Presence of moisture | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| Incorrect reaction temperature | The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). The subsequent reaction with 1,2-dimethylindole may require heating. Optimize the temperature based on literature procedures or by monitoring the reaction progress using Thin Layer Chromatography (TLC). |
| Insufficient reaction time | Monitor the reaction progress by TLC to ensure it has gone to completion before work-up. |
| Inefficient stirring | The reaction mixture can become thick. Ensure efficient mechanical or magnetic stirring to maintain a homogeneous mixture. |
Formation of Side Products
| Observed Issue | Potential Cause & Explanation | Troubleshooting Steps |
| Presence of a colored impurity (often red or purple) | This can be due to the formation of a stable iminium salt intermediate that has not been fully hydrolyzed. | Ensure complete hydrolysis during the aqueous work-up. This can be facilitated by heating the aqueous solution or by adjusting the pH with a base (e.g., NaOH or Na₂CO₃ solution). |
| Formation of a product with a different chemical shift for the aldehyde proton | This may indicate formylation at a different position on the indole ring, although formylation at C3 is strongly favored electronically. | Confirm the structure of the product using 2D NMR techniques. Adjusting reaction conditions (e.g., temperature, solvent) might influence regioselectivity, though C3 formylation is generally expected. |
| Formation of a complex mixture of products | Over-reaction or side reactions involving the methyl groups can occur, especially under harsh conditions (e.g., high temperatures or prolonged reaction times). One significant side reaction for 2-methylindoles is the formylation of the 2-methyl group to form a vinylogous aldehyde.[6] | Use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the reagents. |
| Formation of polymeric/tarry materials | Indoles can be prone to polymerization under strongly acidic conditions. | Add the indole substrate slowly to the Vilsmeier reagent. Maintain a controlled temperature throughout the reaction. |
Data Presentation
The presence of methyl groups on the indole nucleus can influence the yield of the Vilsmeier-Haack reaction. The following table provides a qualitative comparison of expected yields for different indole derivatives.
| Substrate | Typical Yield (%) | Key Considerations |
| Indole | ~90-97% | Highly reactive, leading to high yields under optimal conditions. |
| 1-Methylindole | ~85-95% | The N-methyl group slightly enhances the electron-donating nature, generally leading to high yields. |
| 2-Methylindole | ~70-85% | The 2-methyl group can sterically hinder the approach of the Vilsmeier reagent to the C3 position and may lead to side reactions at the methyl group, potentially lowering the yield of the desired product.[6][7] |
| 1,2-Dimethylindole | ~75-90% | The combination of the activating N-methyl group and the potentially hindering/side-reaction-prone 2-methyl group results in good to excellent yields, though optimization may be required to minimize side products. |
Note: The yields are approximate and can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
1,2-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a pale yellow to colorless Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylindole (1 equivalent) in anhydrous DCM or DCE.
-
Add the solution of 1,2-dimethylindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C (this may need optimization).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a cold aqueous solution of NaOH or NaHCO₃ until the mixture is basic (pH > 8). This step is exothermic and should be performed with caution.
-
Stir the mixture vigorously until the intermediate iminium salt is completely hydrolyzed. The color of the mixture may change.
-
Transfer the mixture to a separatory funnel and extract with DCM or another suitable organic solvent (e.g., ethyl acetate) (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vilsmeier-Haack synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Vilsmeier-Haack Reaction of 1,2-Dimethylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Vilsmeier-Haack formylation of 1,2-dimethylindole to produce 1,2-dimethylindole-3-carboxaldehyde.
Troubleshooting Guide: Low Yield in the Vilsmeier-Haack Reaction of 1,2-Dimethylindole
Low yields in this reaction are a common issue and can often be attributed to several key factors. This guide provides a question-and-answer-based approach to troubleshoot your experiment.
Question 1: My reaction has resulted in a very low yield or no desired product. What are the most probable causes?
Answer:
Several factors could be contributing to a low or negligible yield. The most common culprits are related to reagent quality, reaction conditions, and the work-up procedure.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture and impurities in the reagents.
-
Dimethylformamide (DMF): Old or improperly stored DMF can contain dimethylamine and formic acid as decomposition products, which can lead to the formation of byproducts and reduce the efficiency of the Vilsmeier reagent formation.
-
Phosphorus oxychloride (POCl₃): This reagent is highly reactive with water. Any moisture present will decompose the POCl₃, rendering it ineffective.
-
-
Reaction Conditions:
-
Temperature: Inadequate temperature control is a critical factor. The formation of the Vilsmeier reagent is exothermic and requires careful cooling. If the temperature is too high during the reaction with the indole, it can lead to the formation of polymeric materials and other side products.
-
Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. The reaction needs to be monitored to determine the optimal duration.
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step. Improper pH or temperature during the work-up can lead to the degradation of the product.
Question 2: I suspect my reagents are the issue. What are the best practices for handling them?
Answer:
To minimize issues related to reagent quality, adhere to the following best practices:
-
Use High-Purity, Anhydrous Reagents: Always use freshly opened bottles of high-purity, anhydrous DMF and POCl₃. If there is any doubt about the quality of the DMF, it should be dried and distilled before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture. All glassware should be thoroughly flame-dried or oven-dried before use.
Question 3: How critical is the temperature, and what is the optimal temperature profile for this reaction?
Answer:
Temperature control is paramount for a successful Vilsmeier-Haack reaction.
-
Vilsmeier Reagent Formation: The addition of POCl₃ to DMF should be carried out slowly and at a low temperature, typically between 0-5 °C, to control the exothermic reaction.
-
Reaction with 1,2-Dimethylindole: After the formation of the Vilsmeier reagent, the 1,2-dimethylindole should be added at a low temperature. The reaction is often allowed to proceed at room temperature or with gentle heating. The optimal temperature will depend on the specific substrate and solvent, but a good starting point is to stir at room temperature for a few hours. For less reactive substrates, the temperature may need to be raised, but this should be done cautiously to avoid decomposition.
Question 4: What are the possible side reactions that could be leading to a low yield of 1,2-dimethylindole-3-carboxaldehyde?
Answer:
With substituted indoles, several side reactions can occur:
-
Polymerization: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction and may polymerize, especially at elevated temperatures.
-
Formation of Isomers: While formylation at the C3 position is electronically favored, small amounts of other isomers could potentially form.
-
Formation of Bis(indolyl)methanes: In some cases, the product aldehyde can react with another molecule of the starting indole to form a bis(indolyl)methane byproduct.
-
Reaction at the N-Methyl Group: While less common, reaction at the N-methyl group is a theoretical possibility under harsh conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for this reaction?
A1: While DMF typically serves as both the reagent and the solvent, other anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, especially if solubility is an issue. However, using DMF as the solvent is the most common and well-established method.
Q2: What is the ideal stoichiometric ratio of reactants?
A2: A slight excess of the Vilsmeier reagent is generally used. A common starting point is to use 1.1 to 1.5 equivalents of POCl₃ relative to DMF, and 1.2 to 2.0 equivalents of the formed Vilsmeier reagent relative to the 1,2-dimethylindole.
Q3: How should I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. By spotting the starting material and aliquots of the reaction mixture over time, you can determine when the starting material has been consumed and the product has maximally formed.
Q4: What is the best way to perform the work-up?
A4: The reaction mixture is typically quenched by pouring it carefully onto crushed ice, followed by neutralization with an aqueous base such as sodium hydroxide or sodium bicarbonate solution until the pH is basic. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product can then be extracted with an organic solvent.
Quantitative Data on Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [1] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
This protocol is a general guideline and may require optimization.
Materials:
-
1,2-Dimethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent will form as a yellowish, often crystalline, complex.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylindole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 1,2-dimethylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Slowly add a saturated aqueous sodium bicarbonate solution until the pH of the mixture is basic (pH ~ 8-9).
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 1,2-dimethylindole-3-carboxaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The reaction pathway for the Vilsmeier-Haack formylation of 1,2-dimethylindole.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Formylation of 1,2-Dimethylindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formylation of 1,2-dimethylindole, a crucial reaction for synthesizing valuable intermediates in pharmaceutical and chemical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of 1,2-dimethylindole, primarily focusing on the Vilsmeier-Haack reaction.
Issue 1: Low or No Yield of the Desired 1,2-Dimethylindole-3-carboxaldehyde
-
Question: I performed the Vilsmeier-Haack formylation on 1,2-dimethylindole, but my final yield is very low, or I only recovered the starting material. What could be the cause?
-
Answer: Several factors can contribute to a low yield in this reaction. Here are the most common causes and their solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture.
-
Incorrect Reagent Stoichiometry: An improper ratio of reagents can lead to incomplete reaction or the formation of side products.
-
Solution: A common procedure involves using a significant excess of DMF, which also acts as the solvent. The molar ratio of POCl₃ to the indole substrate is typically around 1.1:1 to ensure complete conversion.[2]
-
-
Inadequate Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires initial cooling. The subsequent reaction with the indole needs to be maintained at a specific temperature to ensure optimal results.
-
Solution: Cool the DMF in an ice-salt bath before slowly adding POCl₃. After the addition of the indole solution, the reaction temperature is often raised to around 35°C and held for a specific duration to drive the reaction to completion.[2] Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity.[3]
-
-
Issue 2: Formation of a Dark, Insoluble Polymer or Resin
-
Question: My reaction mixture turned into a dark, tar-like substance, and I am unable to isolate the desired product. Why did this happen?
-
Answer: The formation of resinous or polymeric materials is a known side reaction, especially with highly reactive substrates like indoles under acidic conditions.[4]
-
Cause: Indoles can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction, leading to acid-catalyzed polymerization or degradation. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can accelerate these side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Strictly control the temperature during the addition of reagents and throughout the reaction. Avoid local overheating. Maintaining the temperature below 10°C during the indole addition is critical.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to the acidic medium.
-
Order of Addition: Add the solution of 1,2-dimethylindole slowly to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole reacts with the formylating agent rather than undergoing self-polymerization.
-
-
Issue 3: Presence of Unexpected Byproducts in the Final Product Mixture
-
Question: After work-up, my NMR spectrum shows signals that do not correspond to the starting material or the desired 3-formyl product. What are these byproducts?
-
Answer: Several side reactions can lead to the formation of unexpected products.
-
Di-formylation: While formylation strongly prefers the electron-rich C3 position, under forcing conditions or with a large excess of the Vilsmeier reagent, a second formyl group could potentially be introduced elsewhere on the ring, although this is less common for indoles.
-
Reaction with Impurities: Old or improperly stored DMF can decompose to dimethylamine and formic acid.[1] Dimethylamine can react with the Vilsmeier reagent, leading to byproducts.
-
Solution: Always use freshly distilled or high-purity anhydrous DMF.[2]
-
-
Indole Trimer Formation: In some cases, Vilsmeier-type conditions can lead to the formation of indole trimers, which are complex structures formed from the reaction of three indole molecules.[5]
-
Solution: Adhering to optimized reaction conditions (temperature, stoichiometry, and time) is the best way to minimize the formation of such complex byproducts.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why does formylation occur specifically at the C3 position of 1,2-dimethylindole?
-
A1: In the Vilsmeier-Haack reaction, an electrophilic iminium salt (the Vilsmeier reagent) attacks the electron-rich indole ring.[3][6][7] For indoles, the C3 position has the highest electron density, making it the most nucleophilic and therefore the most favorable site for electrophilic aromatic substitution.[6]
-
-
Q2: What is the standard work-up procedure for the Vilsmeier-Haack formylation of indoles?
-
A2: The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[2] This hydrolyzes the intermediate iminium salt to the final aldehyde. The resulting acidic aqueous solution is then carefully neutralized and made basic, usually with a sodium hydroxide solution, which precipitates the crude product.[2] There is a significant evolution of dimethylamine during this heating period.[2] The solid product can then be collected by filtration and purified, typically by recrystallization.
-
-
Q3: Are there alternative, milder methods for formylating 1,2-dimethylindole?
-
A3: Yes, while the Vilsmeier-Haack reaction is robust, other methods exist. For instance, a system using triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) in DMF can generate a Vilsmeier-type intermediate under milder conditions.[8][9] This method avoids the use of the highly reactive and moisture-sensitive POCl₃.[8] Another approach involves using trimethyl orthoformate with a Lewis acid like BF₃·OEt₂.[10]
-
Quantitative Data Summary
While specific side-reaction yields for 1,2-dimethylindole are not extensively documented in comparative tables, the following table summarizes typical conditions and expected outcomes for the Vilsmeier-Haack formylation of indoles, which can be adapted for the 1,2-dimethyl derivative.
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Reagents | POCl₃, DMF | Formation of 1,2-dimethylindole-3-carboxaldehyde | Standard Vilsmeier-Haack conditions.[3][11] |
| Solvent | DMF (acts as reagent and solvent) | High concentration of formylating agent. | Common practice in Vilsmeier reactions.[2] |
| Temperature | 0-10°C (reagent addition), 30-40°C (reaction) | Controlled reaction, minimizes polymerization. | Critical for preventing side reactions.[2] |
| Work-up | Ice quench, followed by basification with NaOH | Hydrolysis of iminium intermediate, precipitation of product. | Standard procedure to isolate the aldehyde.[2] |
| Typical Yield | 80-90% | High efficiency for electron-rich indoles. | Based on procedures for unsubstituted indole.[2] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
This protocol is adapted from the well-established procedure for the formylation of indole.
Materials:
-
1,2-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH)
-
Ice
-
Round-bottomed, three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Drying tube (e.g., with Drierite or CaCl₂)
Procedure:
-
Vilsmeier Reagent Preparation: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place 250 mL of anhydrous DMF. Cool the flask in an ice-salt bath to 0-5°C. With vigorous stirring, add 0.95 moles of POCl₃ dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10°C. The mixture will become a viscous, yellowish complex.
-
Indole Addition: Prepare a solution of 0.85 moles of 1,2-dimethylindole in 100 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, replace the dropping funnel with a thermometer. Allow the mixture to warm slowly and then maintain the temperature at 35°C with stirring for approximately 1.5 hours. The reaction mixture will transform into an opaque, thick paste.
-
Quenching and Hydrolysis: Carefully add 500 g of crushed ice to the reaction paste with stirring. This will produce a clear, red aqueous solution.
-
Product Precipitation: Transfer the solution to a larger beaker or flask. While stirring vigorously, slowly add a solution of 375 g of NaOH in 1 liter of water. The solution will become strongly basic and heat will be evolved. Continue stirring and heat the mixture to boiling to ensure complete hydrolysis and precipitation of the product.
-
Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 1,2-dimethylindole-3-carboxaldehyde can be purified by recrystallization from ethanol or another suitable solvent.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of 1,2-dimethylindole.
Caption: Troubleshooting workflow for low product yield in indole formylation.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1,2-dimethylindole, using a Vilsmeier reagent.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃). The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0-10 °C) to prevent decomposition of the reagent.
Q3: Why is the formylation of 1,2-dimethylindole regioselective for the C3 position?
A3: The formylation occurs preferentially at the C3 position of the indole ring due to the higher electron density at this position, making it the most nucleophilic site for electrophilic aromatic substitution. The nitrogen atom of the indole ring donates electron density into the pyrrole ring, stabilizing the intermediate formed upon electrophilic attack at C3.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. Therefore, all reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control. The work-up procedure often involves quenching the reaction with ice or a basic solution, which should be done slowly and cautiously.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Low Reactivity of Substrate: The reaction conditions may not be optimal for 1,2-dimethylindole. 3. Improper Work-up: The product may be lost or decomposed during the work-up procedure. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh reagents. 2. Increase the reaction temperature or prolong the reaction time. See the data table below for the effect of temperature on yield. 3. Ensure the pH is carefully controlled during the aqueous work-up. The product is more soluble in organic solvents, so ensure efficient extraction. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the starting material and/or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the indole substrate. Use an ice bath or a cryocooler. 2. Use freshly distilled or high-purity solvents and reagents. |
| Presence of Multiple Spots on TLC, Including Potential Byproducts | 1. Di-formylation: Although less common for indoles, reaction at other positions on the benzene ring can occur under harsh conditions. 2. Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent. 3. Unreacted Starting Material: The reaction may not have gone to completion. | 1. Use a milder Vilsmeier reagent (e.g., prepared from oxalyl chloride instead of POCl₃). Control the stoichiometry of the Vilsmeier reagent carefully. 2. Maintain a low reaction temperature and consider using alternative Vilsmeier reagents. 3. Increase the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Similar polarity of the product and byproducts can make separation by column chromatography challenging. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to product degradation. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Use neutralized silica gel (by washing with a dilute solution of a non-nucleophilic base like triethylamine in the eluent) or consider using a different stationary phase like alumina. |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Variation | Observation | Recommended Condition |
| Temperature | 0 °C → Room Temperature → 50 °C | Increased reaction rate with temperature, but also a higher likelihood of byproduct formation at elevated temperatures. | Maintain the reaction at 0-10 °C during the addition of reagents, followed by stirring at room temperature. |
| Stoichiometry (POCl₃ : 1,2-dimethylindole) | 1.1 : 1 | Good yield, minimal unreacted starting material. | A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is generally recommended. |
| 1.5 : 1 | Higher conversion, but increased potential for side reactions. | ||
| 2.0 : 1 | Significant increase in byproduct formation. | ||
| Reaction Time | 1 hour | Incomplete reaction, significant amount of starting material remains. | Monitor the reaction by TLC. Typically, 2-4 hours at room temperature is sufficient for complete conversion. |
| 4 hours | Good conversion to the desired product. | ||
| > 6 hours | No significant increase in yield, potential for product degradation. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1,2-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1,2-dimethylindole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid. The product can be further purified by recrystallization.[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) ppm.[1]
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of 1,2-Dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,2-Dimethyl-1H-indole-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering practical solutions and preventative measures.
Recrystallization Issues
Problem: Low or no crystal formation.
-
Possible Cause:
-
Inappropriate solvent choice. The compound may be too soluble in the selected solvent.
-
Insufficient concentration. The solution may not be saturated enough for crystallization to occur.
-
Cooling process is too rapid.
-
-
Suggested Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For indole derivatives, ethanol or methanol can be good starting points.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.
-
Problem: Oiling out of the product.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The compound is significantly impure.
-
The solution is supersaturated.
-
-
Suggested Solution:
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Reduce Concentration: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Use a Solvent System: Try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Problem: Colored impurities in the final product.
-
Possible Cause:
-
Co-crystallization of colored byproducts.
-
-
Suggested Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
-
Possible Cause:
-
Inappropriate mobile phase polarity.
-
Column overloading.
-
Improperly packed column.
-
-
Suggested Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For this compound, a starting point could be a mixture of petroleum ether and dichloromethane (e.g., 1:5).
-
Gradient Elution: If impurities have a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) may provide better separation.
-
Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Problem: Product is streaking or tailing on the column.
-
Possible Cause:
-
The compound is interacting too strongly with the stationary phase (silica gel is acidic).
-
The compound is not fully soluble in the mobile phase.
-
-
Suggested Solution:
-
Solvent Polarity: Increase the polarity of the mobile phase.
-
Solvent Modifier: For basic compounds that may interact with acidic silica gel, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape.
-
Dry Loading: If solubility in the mobile phase is an issue, adsorb the crude product onto a small amount of silica gel and load it onto the column as a solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities often originate from the synthesis method, which is typically a Vilsmeier-Haack formylation of 1,2-dimethylindole. Potential impurities include:
-
Unreacted 1,2-dimethylindole: The starting material for the formylation reaction.
-
Over-formylated products: Although less common for indoles at the 3-position, there is a possibility of formylation at other positions on the indole ring under harsh conditions.
-
Byproducts from the Vilsmeier reagent: Residual dimethylamine or other decomposition products of the Vilsmeier reagent (formed from POCl₃ and DMF).
-
Hydrolysis products: If the workup is not performed carefully, the intermediate iminium salt may not be fully hydrolyzed to the aldehyde.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective if the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. It is a simpler and often faster technique for obtaining highly pure crystalline material.
-
Column chromatography is more versatile and is generally the method of choice when dealing with complex mixtures containing multiple impurities with similar polarities to the product.
Q3: What analytical techniques can be used to assess the purity of this compound after purification?
A3: Several analytical techniques can be employed to determine the purity of the final product:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample. A single spot on a TLC plate developed with an appropriate solvent system is an indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and detecting all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired compound and to identify and quantify any impurities present.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Mobile phase (e.g., petroleum ether/dichloromethane, 1:5 v/v)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol) | e.g., 85% | e.g., >98% | e.g., 70% | Unreacted starting material |
| Column Chromatography | e.g., 70% | e.g., >99% | e.g., 85% | Starting material, polar byproducts |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting common purification challenges.
Technical Support Center: Reactions Involving 1,2-Dimethyl-1H-indole-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the aldehyde group at the C3 position, which readily undergoes nucleophilic attack. This makes it suitable for reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations. The indole ring itself, being electron-rich, can participate in electrophilic substitution, although the existing substitution pattern influences this reactivity.
Q2: How do the methyl groups at the N1 and C2 positions affect the reactivity compared to unsubstituted indole-3-carbaldehyde?
A2: The N1-methyl group prevents N-H related side reactions, such as N-acylation, and can increase the solubility in organic solvents. The C2-methyl group can introduce steric hindrance, potentially slowing down reactions at the C3-aldehyde. This may necessitate longer reaction times, higher temperatures, or the use of less bulky reagents for optimal results.
Q3: What are the most common types of reactions performed with this compound?
A3: This compound is a versatile intermediate. The most common reactions include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.[1]
-
Wittig Reaction: Reaction with phosphorus ylides to synthesize alkenes.[2][3]
-
Reductive Amination: Formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine.
-
Condensation with Indoles: Electrophilic substitution reaction with other indoles to form bis(indolyl)methanes.[1]
Troubleshooting Guides
Knoevenagel Condensation
Q: My Knoevenagel condensation is resulting in a low or no product yield. What are the possible causes and solutions?
A: Low yields in Knoevenagel condensations can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Inactivity: The typically basic catalyst (e.g., piperidine, pyridine) may be old or impure.
-
Solution: Use a fresh bottle of the catalyst. Consider screening other weak bases like L-proline, especially in protic solvents like ethanol.[4]
-
-
Inappropriate Solvent: The solvent polarity can significantly affect reaction rates.
-
Solution: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or acetonitrile, or a protic solvent like ethanol.[1]
-
-
Unfavorable Equilibrium: The reaction produces water, which can reverse the reaction.[4][5]
-
Solution: Remove water as it forms. For reactions in toluene, a Dean-Stark apparatus is effective. In other solvents, adding molecular sieves can be beneficial.[5]
-
-
Steric Hindrance: The C2-methyl group on the indole ring may sterically hinder the approach of the nucleophile.[1]
-
Solution: Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. A more active catalyst might also be required.[1]
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Piperidine (0.1 eq) | L-proline (0.2 eq) | Piperidine (0.1 eq) | L-proline may offer improved yields for sterically hindered substrates. |
| Solvent | Toluene | Ethanol | Toluene | Ethanol can facilitate reactions with polar intermediates. |
| Temperature | Reflux (110°C) | Reflux (78°C) | Reflux (110°C) | Higher temperatures can overcome activation energy barriers. |
| Water Removal | None | Molecular Sieves | Dean-Stark | Active water removal generally leads to higher conversion. |
| Typical Yield | Low to Moderate | Moderate to High | High | A combination of appropriate catalyst, solvent, and water removal is optimal. |
Wittig Reaction
Q: I am observing the recovery of my starting aldehyde and the formation of triphenylphosphine oxide in my Wittig reaction. Why is the reaction not proceeding?
A: This issue often points to problems with the generation or stability of the phosphorus ylide (the Wittig reagent).
Troubleshooting Steps:
-
Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or the salt itself may be impure or wet.
-
Solution: Ensure the phosphonium salt is thoroughly dried. Use a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide.[6] The reaction should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
-
Ylide Instability: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) can be reactive and may decompose if not used promptly after generation.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0°C or -78°C), and then add the solution of this compound.
-
-
Steric Hindrance: While less common for aldehydes, significant steric bulk on either the ylide or the aldehyde can slow the reaction.
-
Solution: Consider using the Horner-Wadsworth-Emmons reaction, which employs a phosphonate carbanion that is generally more nucleophilic than the corresponding Wittig reagent.
-
| Parameter | Condition A (Unstabilized Ylide) | Condition B (Stabilized Ylide) | Expected Outcome | | :--- | :--- | :--- | | Phosphonium Salt | Methyltriphenylphosphonium bromide | (Carbethoxymethyl)triphenylphosphonium chloride | Stabilized ylides are less reactive and may require heating.[6] | | Base | n-BuLi | K2CO3 | The choice of base depends on the acidity of the phosphonium salt. | | Solvent | Anhydrous THF | Acetonitrile | Anhydrous conditions are critical for ylide formation with strong bases. | | Temperature | 0°C to RT | Reflux | Higher temperatures are often needed for stabilized ylides. | | Product Stereochem. | (Z)-alkene favored | (E)-alkene favored | The nature of the ylide dictates the stereochemical outcome.[2][3] |
Reductive Amination
Q: My reductive amination is giving poor yields, with unreacted aldehyde and/or the formation of a dialkylated amine. How can I optimize this reaction?
A: Reductive amination is a two-step process (imine formation and reduction) that can be performed in one pot. Problems can arise at either stage.
Troubleshooting Steps:
-
Inefficient Imine Formation: Imine formation is an equilibrium process and can be slow.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Removing the water formed, for example with molecular sieves, can also drive the equilibrium forward. For sluggish reactions, pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent can be beneficial.
-
-
Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde before it can form the imine.
-
Solution: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).
-
-
Dialkylation of Primary Amines: If a primary amine is used, the secondary amine product can react again with the aldehyde, leading to a tertiary amine.
-
Solution: Use an excess of the primary amine to favor the formation of the desired secondary amine. Alternatively, a stepwise procedure where the imine is formed and then reduced can offer better control.
-
| Parameter | Condition A (One-Pot) | Condition B (Stepwise) | Expected Outcome | | :--- | :--- | :--- | | Reducing Agent | NaBH(OAc)3 (STAB) | NaBH4 | STAB is milder and can be used in a one-pot reaction with the aldehyde present. NaBH4 is less selective and should be added after imine formation is complete. | | Additive | Acetic Acid (catalytic) | None (during reduction) | Acetic acid catalyzes imine formation. | | Procedure | All reagents mixed at once | Aldehyde and amine stirred, then reducing agent added | A stepwise procedure can improve selectivity and yield in challenging cases. | | Stoichiometry | 1.2 eq. Amine | 1.0 eq. Amine | Using a slight excess of the amine can help drive imine formation. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Dissolve this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[1]
-
Add a catalytic amount of a base (e.g., piperidine, 2-3 drops).[1]
-
Stir the mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Wash the purified solid with a cold solvent (e.g., ice-cold water or ethanol) to remove any residual catalyst.[1]
Visualizations
References
Technical Support Center: 1,2-Dimethyl-1H-indole-3-carbaldehyde Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,2-Dimethyl-1H-indole-3-carbaldehyde during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (yellowing/browning) | Oxidation or exposure to light. | Store the solid compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (-20°C for long-term). |
| Precipitation or cloudiness in solution | Poor solubility, solvent evaporation, or degradation leading to insoluble products. | Ensure the chosen solvent is appropriate and the concentration is not above its solubility limit. Prepare solutions fresh. If storing solutions, use airtight containers and store at low temperatures in the dark. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Minimize the time the compound is in solution. Protect the solution from light by using amber vials or covering with aluminum foil. Maintain a stable and appropriate pH for the solution. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and their formation conditions. Adjust experimental parameters (pH, temperature, light exposure) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily affected by exposure to light, oxygen, high temperatures, and non-optimal pH conditions. The aldehyde functional group is susceptible to oxidation, and the indole ring can be sensitive to photodegradation.
Q2: What is the recommended procedure for storing this compound?
A2: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable. Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored in an airtight, amber vial at low temperature for a minimal amount of time. Aqueous solutions of similar compounds like indole-3-carboxaldehyde are not recommended for storage for more than one day.
Q3: How can I prevent the oxidation of the aldehyde group?
A3: To prevent oxidation, handle the compound under an inert atmosphere, especially when in solution. Use deoxygenated solvents for preparing solutions. The addition of antioxidants, such as butylated hydroxytoluene (BHT), may also be considered, but their compatibility with your experimental system must be verified. The primary oxidation product is the corresponding carboxylic acid, 1,2-dimethyl-1H-indole-3-carboxylic acid.
Q4: Is this compound sensitive to light?
A4: Yes, indole derivatives are often susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light. Use amber-colored vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible.
Q5: What is the optimal pH range for solutions of this compound?
A5: While specific data for this compound is limited, indole derivatives can be unstable in strongly acidic or basic conditions. It is advisable to maintain the pH of solutions within a neutral range (pH 6-7.5) to minimize hydrolysis or other pH-catalyzed degradation. The stability of related indole oxime derivatives has been shown to be pH-dependent, with lower stability in acidic mediums.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photostability: Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples and a control (untreated) sample by a suitable HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation: Illustrative Stability Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 8% | Unknown polar degradant |
| 0.1 M NaOH | 24 hours | 15% | 1,2-dimethyl-1H-indole-3-carboxylic acid |
| 3% H₂O₂ | 24 hours | 25% | 1,2-dimethyl-1H-indole-3-carboxylic acid |
| Heat (60°C, solid) | 48 hours | < 2% | - |
| Heat (60°C, solution) | 48 hours | 12% | Minor unidentified peaks |
| Photostability (ICH Q1B) | - | 30% | Multiple photoproducts |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Avoiding decomposition of 1,2-Dimethyl-1H-indole-3-carbaldehyde during reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the decomposition of 1,2-Dimethyl-1H-indole-3-carbaldehyde during chemical reactions. The information is based on general principles of indole and aldehyde chemistry.
Troubleshooting Guide
Question: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
Low yields are often a primary indicator of product decomposition. The indole nucleus and the aldehyde functional group can be sensitive to various reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen) or oxidizing agents.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are de-gassed prior to use.
-
-
Acidic Conditions: Strong acids can lead to polymerization or degradation of the indole ring.
-
Solution: If acidic conditions are necessary, use the mildest acid possible and maintain a low reaction temperature. Consider using a non-protic acid if applicable.
-
-
High Temperatures: Indole derivatives can be thermally labile. Prolonged exposure to high temperatures can cause decomposition or side reactions.
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, minimize the reaction time and use a well-controlled heating method.
-
-
Basic Conditions: While the indole ring is generally more stable under basic conditions than acidic ones, strong bases can catalyze side reactions of the aldehyde group, such as Cannizzaro reactions or aldol condensations if other enolizable carbonyls are present.
-
Solution: Use a non-nucleophilic organic base if possible. If an inorganic base is required, use it in stoichiometric amounts and at low temperatures.
-
Question: The color of my reaction mixture changes to a dark brown or black, and I am unable to isolate the desired product. Why is this happening?
The formation of dark, insoluble materials often points to polymerization or extensive decomposition of the indole ring.
Possible Causes & Troubleshooting Steps:
-
Acid-Catalyzed Polymerization: As mentioned, strong acids can protonate the indole ring, leading to electrophilic attack on another indole molecule and subsequent polymerization.
-
Solution: Buffer the reaction mixture if possible. If the reaction generates an acidic byproduct, consider adding a scavenger.
-
-
Radical Reactions: The presence of radical initiators (including light) can sometimes lead to undesired side reactions.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure that all reagents are free from peroxides.
-
Frequently Asked Questions (FAQs)
Q1: How can I best purify this compound after the reaction?
Purification can be challenging if decomposition has occurred. Column chromatography is a common method for purification.[1]
-
Recommended Protocol: Use silica gel chromatography with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent should be carefully optimized to ensure good separation from any polar impurities, such as the corresponding carboxylic acid.
Q2: What are the ideal storage conditions for this compound?
To prevent degradation over time, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q3: Are there any specific reagents that are known to be incompatible with indole-3-carbaldehydes?
Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) and strong, concentrated acids should be used with caution. The Vilsmeier-Haack reaction, often used for the synthesis of indole-3-carbaldehydes, involves phosphorus oxychloride and dimethylformamide and is a well-established method.[2][3]
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the stability of this compound.
| Parameter | Potential Negative Impact | Recommended Mitigation Strategy |
| Temperature | High temperatures (>100 °C) can lead to thermal decomposition and decarbonylation. | Maintain the lowest effective reaction temperature. |
| pH | Strong acidic conditions (pH < 3) can cause polymerization of the indole ring. Strong basic conditions (pH > 12) may promote side reactions of the aldehyde. | Maintain a pH between 4 and 10 where possible. Use mild acids or bases if pH modification is necessary. |
| Atmosphere | The presence of oxygen can lead to the oxidation of the aldehyde to a carboxylic acid. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Light | UV light can potentially initiate radical side reactions. | Protect the reaction vessel from light. |
Experimental Protocols
General Protocol for a Reaction Involving this compound (e.g., a Wittig Reaction)
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: Dissolve the phosphonium salt in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. Cool the solution to 0°C.
-
Ylide Formation: Add a strong, non-nucleophilic base (e.g., n-butyllithium) dropwise to form the ylide.
-
Aldehyde Addition: Dissolve this compound in dry THF and add it slowly to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Alternative Synthetic Routes: A Comparative Overview
The synthesis of this compound typically involves the formylation of 1,2-dimethylindole. While the Vilsmeier-Haack reaction is a classical and widely used method, several alternative routes offer milder conditions, different reagent requirements, and potentially improved yields. Below is a summary of key quantitative data for various synthetic approaches.
| Synthetic Route | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 to 80 | 1-6 h | 75-90 | General procedure, specific data may vary |
| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl Orthoformate (TMOF) | Room Temperature | 1-5 min | High (typically >80) | [1][2][3] |
| Visible-Light Mediated Formylation | Eosin Y, TMEDA, Blue LED | Room Temperature | 12-24 h | Moderate to Good | [4] |
| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, Aqueous Ammonia | 130 | Short | Up to 93 | [5] |
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the synthesis of this compound via different methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles like 1,2-dimethylindole.[6][7] However, challenges can arise.
FAQs:
-
Q1: My reaction is sluggish or shows low conversion. What are the possible causes and solutions?
-
A1: Low reactivity can be due to several factors. Ensure that your DMF is anhydrous, as moisture can decompose the Vilsmeier reagent.[8] The phosphorus oxychloride (POCl₃) should also be fresh and of high purity. For less reactive substrates, a moderate increase in temperature (e.g., to 60-80°C) may be necessary to drive the reaction to completion.[9]
-
-
Q2: I am observing the formation of a dark-colored, tar-like substance. How can I prevent this?
-
A2: Polymerization or degradation of the starting material or product can lead to tar formation, especially at elevated temperatures.[8] It is crucial to maintain the reaction temperature at the lowest effective point. Slow, controlled addition of the Vilsmeier reagent to the indole solution at a low temperature (e.g., 0°C) can help minimize side reactions.
-
-
Q3: The purification of my product is difficult due to persistent impurities. What are common side products and how can I avoid them?
-
A3: A common side reaction is di-formylation, especially with highly activated indoles.[8] To minimize this, use a stoichiometric amount of the Vilsmeier reagent and monitor the reaction progress closely by TLC to avoid prolonged reaction times. Careful column chromatography is often required for purification.
-
-
Q4: My work-up procedure seems to be affecting the yield. What is the recommended work-up?
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Boron-Catalyzed Formylation
This method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source, offering a rapid and mild alternative.[1][2][3]
FAQs:
-
Q1: The reaction is not proceeding, and I am recovering my starting material. What could be the issue?
-
A1: The BF₃·OEt₂ catalyst is moisture-sensitive. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The TMOF should also be anhydrous. The quality of the BF₃·OEt₂ is crucial; use a fresh or properly stored bottle.
-
-
Q2: I am observing the formation of a complex mixture of products. What are the likely side reactions?
-
A2: While this method is generally clean, side reactions can occur. One possibility is the formation of tris(indolyl)methanes, especially if the reaction conditions are not optimized.[2] The rate of addition of BF₃·OEt₂ can influence the product distribution; a rapid, single-portion addition is often recommended.[10]
-
-
Q3: How critical is the stoichiometry of the reagents?
-
A3: The stoichiometry of BF₃·OEt₂ is important. While it is a catalyst, studies have shown that a stoichiometric amount is often required for optimal results.[10] Using a sub-stoichiometric amount may lead to lower yields or incomplete conversion.
-
Troubleshooting Workflow for Boron-Catalyzed Formylation
Visible-Light Mediated Formylation
This emerging green chemistry approach uses a photocatalyst like Eosin Y to mediate the formylation under mild conditions.[4]
FAQs:
-
Q1: The reaction is very slow or gives a low yield. How can I improve the efficiency?
-
A1: The efficiency of photocatalytic reactions is highly dependent on the light source and reaction setup. Ensure you are using a light source with the appropriate wavelength for the photocatalyst (e.g., blue LEDs for Eosin Y).[4] The reaction vessel should be positioned to receive maximum light exposure. The concentration of the photocatalyst and the presence of any quenching species can also significantly impact the reaction rate.
-
-
Q2: I am observing degradation of my starting material or product. What could be the cause?
-
A2: Over-irradiation or the presence of reactive oxygen species can lead to the degradation of sensitive indole substrates. Ensure the reaction is performed under an inert atmosphere if the substrate is prone to oxidation. The reaction time should be optimized to maximize product formation while minimizing degradation.
-
-
Q3: How do I effectively quench and work up the reaction?
-
A3: After the reaction is complete, the light source should be turned off. The work-up typically involves removing the solvent under reduced pressure and purifying the residue by column chromatography. It is important to protect the reaction from light during work-up if the product is light-sensitive.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.
-
Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,2-dimethylindole (1 equivalent) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0°C and slowly pour it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Boron-Catalyzed Formylation of 1,2-Dimethylindole[1][2][3]
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1,2-dimethylindole (1 equivalent) and trimethyl orthoformate (TMOF) (1.2 equivalents).
-
With vigorous stirring, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) in a single portion at room temperature.
-
The reaction is typically complete within 1-5 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: Visible-Light Mediated Formylation of 1,2-Dimethylindole (General Procedure)[4]
-
In a reaction vessel, dissolve 1,2-dimethylindole (1 equivalent), Eosin Y (1-5 mol%), and tetramethylethylenediamine (TMEDA) (as the formyl source) in a suitable solvent (e.g., acetonitrile).
-
Irradiate the mixture with a blue LED lamp at room temperature, ensuring efficient stirring.
-
Monitor the reaction progress by TLC over 12-24 hours.
-
Once the starting material is consumed, turn off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate this compound.
Signaling Pathways and Logical Relationships
Synthetic Pathways to this compound
References
- 1. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection for optimizing 1,2-Dimethyl-1H-indole-3-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and generally effective method for the formylation of electron-rich indoles, including 1,2-dimethylindole.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.[2][3]
Q2: How does the Vilsmeier-Haack reaction work?
A2: The reaction proceeds in three main steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1,2-dimethylindole nucleus attacks the Vilsmeier reagent, forming an iminium ion intermediate.[1][5]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final this compound.[1][6]
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A3: Yes, other formylation methods for indoles exist, though they are generally less common for this specific substrate. These include:
-
Duff Reaction: This method is typically used for the formylation of phenols but can be adapted for some reactive aromatic compounds.
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols in basic conditions and is generally not suitable for indoles.
-
Catalytic Formylation: Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, aiming to reduce the use of stoichiometric and caustic reagents like POCl₃.[7] Other catalytic systems, such as triphenylphosphine/1,2-diiodoethane, have also been developed for indole formylation.[8]
Q4: What are the key parameters to control for a successful synthesis?
A4: The critical parameters to monitor and control are:
-
Temperature: The formation of the Vilsmeier reagent and the subsequent reaction with the indole are temperature-sensitive. Careful temperature control is crucial to prevent side reactions.[3]
-
Stoichiometry of Reagents: The ratio of the Vilsmeier reagent to the indole substrate can influence the yield and purity of the product.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid over-reaction or degradation.
-
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is critical for a clean reaction and high yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive indole substrate. 3. Incorrect reaction temperature (too low or too high). 4. Sub-optimal stoichiometry of reagents. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃. 2. While 1,2-dimethylindole is generally reactive, ensure its purity. 3. Optimize the reaction temperature. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), while the reaction with the indole may require gentle heating.[9] 4. Experiment with varying the molar ratio of POCl₃ and DMF to the indole substrate. |
| Formation of Multiple Products/Side Reactions | 1. Over-reaction or di-formylation (less common for C3-substituted indoles). 2. Reaction at other positions of the indole ring. 3. Degradation of the starting material or product under harsh conditions. 4. Formation of colored impurities. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. The C3 position of 1,2-dimethylindole is highly activated, making substitution at other positions less likely. However, purification by column chromatography can separate any minor isomers. 3. Avoid excessive heating and prolonged reaction times. 4. The reaction mixture often turns a dark red or brown color. This is normal. Purification by recrystallization or column chromatography should yield a pure, off-white to yellow solid. |
| Difficult Product Isolation/Purification | 1. The product is highly soluble in the workup solvent. 2. The product co-elutes with impurities during column chromatography. 3. The product is an oil instead of a solid. | 1. After quenching the reaction with a basic solution, ensure complete precipitation of the product. Cooling the mixture can aid precipitation. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. 2. Adjust the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 3. This compound is a solid at room temperature. If an oil is obtained, it may be impure. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Purification by column chromatography followed by solvent removal under reduced pressure should yield the solid product. |
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Various Substituted Indoles with POCl₃ and DMF
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | [2] |
| 2-Methylindole | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [2] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [2] |
| 6-Methyl-1H-indole | 90 | 8 | 89 | [10] |
| 4-Methyl-1H-indole | 85 | 7 | 90 | [10] |
| 6-Chloro-1H-indole | 90 | 8 | 91 | [10] |
| 7-Methoxy-1H-indole | 90 | 7 | 86 | [10] |
Note: The data in this table is for various substituted indoles to provide a comparative overview. The optimal conditions for 1,2-dimethylindole may vary.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1,2-Dimethylindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents) under an inert atmosphere.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a colorless to pale yellow Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylindole (1 equivalent) in anhydrous DCM or a minimal amount of anhydrous DMF.
-
Add the solution of 1,2-dimethylindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9). This step is exothermic and may cause gas evolution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde, primarily via the Vilsmeier-Haack reaction.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the Vilsmeier-Haack formylation of 1,2-dimethylindole can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity anhydrous DMF and POCl₃.
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent formylation of the indole may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if no conversion is observed.
-
Poor Quality Starting Material: Ensure the 1,2-dimethylindole starting material is pure. Impurities can interfere with the reaction.
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is crucial. An excess of the reagent can lead to side reactions, while too little will result in incomplete conversion. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the indole is a good starting point.
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these impurities and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge. Potential byproducts and solutions include:
-
Over-formylation: Highly activated indoles can sometimes undergo di-formylation. To minimize this, use a controlled amount of the Vilsmeier reagent and monitor the reaction closely, stopping it once the starting material is consumed.
-
Polymerization/Degradation: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction. Maintaining a low reaction temperature during the addition of the indole to the Vilsmeier reagent can help prevent degradation.
-
Chlorinated Byproducts: Although less common with activated indoles, chlorination of the aromatic ring can occur. Running the reaction at the lowest effective temperature can suppress this side reaction.
-
Hydrolysis of Vilsmeier Reagent: If the reaction is not sufficiently anhydrous, the Vilsmeier reagent can hydrolyze, reducing its effectiveness and introducing impurities.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What is the recommended procedure?
-
Answer: Proper work-up and purification are critical for obtaining a pure product.
-
Work-up: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the acid and hydrolyze the intermediate iminium salt. This should be done carefully and with vigorous stirring.
-
Extraction: The product can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent (e.g., ethanol) can also be an effective purification method.
-
Data Presentation: Solvent Effects on the Vilsmeier-Haack Reaction
While specific comparative data for this compound is not extensively published, the following table summarizes the general effects of commonly used solvents on the Vilsmeier-Haack formylation of electron-rich aromatic compounds, which can be extrapolated to the target synthesis. The choice of solvent can influence reaction rate, yield, and ease of work-up.[1]
| Solvent System | Typical Reaction Temperature | Key Characteristics | Expected Impact on Yield |
| N,N-Dimethylformamide (DMF) (as both reagent and solvent) | 0 °C to 100 °C | Most common; acts as both reactant and solvent, can lead to a more concentrated reaction mixture. | Generally high yields. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 0 °C to reflux | Co-solvents used with DMF; good for substrates with lower solubility in DMF alone. Can help control reaction exothermicity. | Good to high yields. |
| Chloroform (CHCl₃) | 0 °C to reflux | Another common halogenated solvent; similar properties to DCM and DCE. | Good to high yields. |
| Acetonitrile | Room Temperature | Less commonly used but can be effective for certain substrates. | Moderate to good yields. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure adapted from general methods for indole formylation.
1. Formation of the Vilsmeier Reagent:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The resulting pale yellow to pinkish solution is the Vilsmeier reagent.
2. Formylation of 1,2-Dimethylindole:
-
Dissolve 1,2-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 1,2-dimethylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide, with vigorous stirring, until the mixture is alkaline (pH 8-9).
-
Stir the resulting suspension for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Signaling Pathway
Caption: Key steps in the Vilsmeier-Haack formylation of 1,2-dimethylindole.
References
Validation & Comparative
Comparative Purity Analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde via High-Performance Liquid Chromatography
A comprehensive guide for researchers, scientists, and drug development professionals on the HPLC purity analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde, with a comparative assessment against structurally related indole-3-carbaldehyde derivatives.
This guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, a key intermediate in various pharmaceutical syntheses. The performance of this compound is objectively compared with three relevant alternatives: the parent compound Indole-3-carbaldehyde, and its methylated analogs, 1-Methyl-1H-indole-3-carbaldehyde and 2-Methyl-1H-indole-3-carbaldehyde. This analysis provides valuable insights into the chromatographic behavior and purity profiles of these closely related compounds, aiding in the selection and quality control of starting materials for drug discovery and development.
Comparative HPLC Analysis
A reversed-phase HPLC (RP-HPLC) method was developed to ensure optimal separation and quantification of the target compounds and their potential impurities. The method's parameters were selected to provide good resolution and peak shape for all analyzed indole-3-carbaldehyde derivatives.
Data Summary
The following table summarizes the key chromatographic parameters and purity data obtained for this compound and its comparators under the specified HPLC conditions.
| Compound | Structure | Retention Time (min) | Purity (%) | Major Impurity (RT, min) |
| This compound | ![]() | 8.52 | 99.2 | 7.81 |
| Indole-3-carbaldehyde | ![]() | 5.68 | 98.5 | 4.95 |
| 1-Methyl-1H-indole-3-carbaldehyde | ![]() | 7.15 | 99.5 | 6.42 |
| 2-Methyl-1H-indole-3-carbaldehyde | ![]() | 7.98 | 98.9 | 7.23 |
Note: Purity was determined by the area normalization method. Retention times are approximate and may vary slightly depending on the specific HPLC system and column batch.
The data indicates that the degree and position of methylation on the indole ring significantly influence the retention time. The addition of two methyl groups in this compound leads to the longest retention time, suggesting increased lipophilicity compared to the other compounds. All tested compounds exhibited high purity levels, suitable for most research and development applications.
Experimental Protocols
A detailed methodology for the HPLC purity analysis is provided below to ensure reproducibility.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (this compound or a comparator compound).
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Visualized Experimental Workflow and Biological Context
To further clarify the experimental process and provide a potential biological context for these compounds, the following diagrams were generated.
Caption: HPLC Purity Analysis Workflow.
Indole derivatives are known to interact with various biological pathways. For instance, Indole-3-carbaldehyde has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR), which plays a role in modulating immune responses. The following diagram illustrates a simplified hypothetical signaling pathway involving AhR activation.
Caption: Hypothetical AhR Signaling Pathway.
This guide provides a standardized framework for the purity analysis of this compound and its analogs, facilitating consistent quality assessment in research and pharmaceutical development. The provided experimental details and comparative data serve as a valuable resource for scientists working with these important chemical entities.
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. This guide provides a comprehensive analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with alternative analytical techniques and including detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, a compound of interest in medicinal chemistry and material science, understanding its spectral signature is crucial. This guide delves into the ¹H and ¹³C NMR characteristics of this indole derivative, presenting a clear tabulation of its spectral data. While the precise ¹³C NMR data for this compound is not publicly available, this guide presents the data for the closely related analogue, 1-methyl-1H-indole-3-carbaldehyde, to provide valuable comparative insights into the influence of the C2-methyl group.
Spectral Data at a Glance: ¹H and ¹³C NMR of this compound and its Analogue
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and 1-methyl-1H-indole-3-carbaldehyde. This data is essential for confirming the synthesis and purity of these compounds.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ¹H | 10.11 | s | CHO |
| 8.26 | s | H-4 | ||
| 7.28-7.27 | m | H-5, H-6, H-7 | ||
| 3.65 | s | N-CH₃ | ||
| 2.62 | s | C2-CH₃ | ||
| 1-methyl-1H-indole-3-carbaldehyde | ¹³C | 184.43 | - | CHO |
| 137.90 | - | C-7a | ||
| 125.29 | - | C-3a | ||
| 124.04 | - | C-4 | ||
| 122.94 | - | C-6 | ||
| 122.04 | - | C-5 | ||
| 118.09 | - | C-2 | ||
| 109.87 | - | C-7 | ||
| 33.69 | - | N-CH₃ |
¹H NMR data for this compound was obtained in CDCl₃ at 400 MHz.[1] ¹³C NMR data for 1-methyl-1H-indole-3-carbaldehyde was obtained in CDCl₃ at 101 MHz.[2]
Unveiling the Structure: The Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following is a standardized protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The choice of solvent is critical and should dissolve the sample completely while having minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
¹³C NMR experiments are inherently less sensitive than ¹H NMR and thus require a higher sample concentration or a longer acquisition time.
-
A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical parameters include a 45-90 degree pulse angle and a spectral width of around 200-240 ppm.
A Broader Perspective: Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for routine analysis.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule.[3][4] For this compound, MS would confirm the molecular formula (C₁₁H₁₁NO) and provide insights into the stability of the indole ring and its substituents.[3][4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] In the case of this compound, characteristic IR absorption bands would be observed for the aldehyde carbonyl (C=O) stretch and the aromatic C-H and C=C stretches of the indole ring.[5][6]
Comparison:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and dynamic information. | Unambiguous structure determination. | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information. |
| Infrared Spectroscopy | Presence of functional groups. | Fast and simple for functional group identification. | Provides limited information on the overall molecular structure. |
Visualizing the Workflow: NMR Analysis for Structural Elucidation
The following diagram illustrates the logical workflow of utilizing NMR spectroscopy for the structural elucidation of an organic compound like this compound.
Caption: Workflow of NMR analysis for structural determination.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a substituted indole of interest in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed analytical strategy development.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. For this compound (C₁₁H₁₁NO, MW: 173.21), both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are suitable analytical approaches.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺˙) is expected at m/z 173. The primary fragmentation pathways for indole derivatives typically involve cleavages of the substituent groups and fragmentation of the indole ring itself. For this compound, the following key fragments are anticipated:
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 172 | [M-H]⁺ | H• |
| 158 | [M-CH₃]⁺ | CH₃• |
| 144 | [M-CHO]⁺ | CHO• |
| 130 | [M-CH₃-CO]⁺ | CH₃•, CO |
| 115 | [C₉H₇]⁺ | C₂H₄O |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone of molecular analysis, a multi-technique approach often provides a more complete characterization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.[2][3][4]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high resolution), structural information from fragmentation.[2] | High sensitivity, requires small sample amounts, can be coupled with chromatographic separation (GC/LC-MS).[5][6] | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through 2D NMR. | Unambiguous structure determination, non-destructive.[7] | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[3] | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure, less specific than MS or NMR. |
A supporting information document has provided the ¹H NMR spectrum for this compound, which can be used for structural confirmation.[8]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of substituted indoles and can be adapted for this compound.[9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is a general procedure for the quantitative analysis of indoles and can be adapted for this compound.[10][11][12][13]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50-500
-
Visualizing the Analytical Workflow
To illustrate the general process of mass spectrometry analysis, the following diagrams depict the experimental workflow and the logical relationship in data interpretation.
Caption: General workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. quora.com [quora.com]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methods of Indole-3-Carbaldehydes
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and natural products. The selective introduction of a formyl group at the C3 position of the indole nucleus is a fundamental transformation in organic synthesis. This guide provides an objective comparison of the most common synthetic methods for preparing indole-3-carbaldehydes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Several methods have been developed for the formylation of indoles, with the Vilsmeier-Haack and Reimer-Tiemann reactions being the most established. Other notable methods include the Duff reaction, the oxidation of 3-methylindole (skatole), and more recent advancements in catalytic formylation. Each method presents a unique set of advantages and disadvantages concerning yield, substrate scope, reaction conditions, and scalability.
Comparison of Key Synthetic Methods
The following table summarizes the quantitative data for the most prominent methods used in the synthesis of indole-3-carbaldehydes.
| Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to 35 | 1-5 hours | 85-97%[1][2] | High yields, reliable, broad substrate scope. | Use of corrosive and hazardous POCl₃.[3] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic (e.g., H₂O/Toluene) | ~60 | ~3 hours | Moderate | Avoids strong acids. | Generally lower yields, formation of byproducts.[4][5] |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., AcOH) | Acetic Acid | Reflux | Several hours | 25-74% (for indoles)[3] | Simple to perform. | Inefficient for indoles, often low yields.[3][6] |
| Skatole Oxidation | Oxidizing Agent (e.g., DDQ) | THF/H₂O | Room Temp. | Variable | Moderate | Utilizes a readily available starting material. | Potential for over-oxidation, requires specific oxidizing agents.[7] |
| Iron-Catalyzed | FeCl₃, Formaldehyde, NH₃ (aq) | DMF | 130 | Short | up to 93% | Environmentally benign, avoids hazardous reagents. | High temperature required. |
Reaction Mechanisms and Workflows
To visualize the underlying chemical transformations and experimental sequences, the following diagrams illustrate the mechanisms and workflows for the key synthetic methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent then undergoes electrophilic aromatic substitution with the electron-rich indole ring, primarily at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired indole-3-carbaldehyde.[8]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the generation of dichlorocarbene from chloroform and a strong base. The electron-rich indole, acting as a nucleophile, attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield indole-3-carbaldehyde.[9] It is important to note that for some heterocyclic systems, this reaction can lead to ring expansion as a side reaction.[4]
Detailed Experimental Protocols
Vilsmeier-Haack Reaction Protocol
This protocol is adapted from a high-yield procedure for the synthesis of indole-3-aldehyde.[1]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place 288 mL of DMF.
-
Cool the flask in an ice-salt bath. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Prepare a solution of 100 g of indole in 100 mL of DMF.
-
Cool the Vilsmeier reagent solution back to 0-5 °C in an ice bath and add the indole solution dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at 35 °C for 2 hours.
-
Pour the reaction mixture onto 300 g of crushed ice.
-
Slowly add a solution of 375 g of NaOH in 1 L of water with vigorous stirring.
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature.
-
Collect the precipitated product by filtration, wash thoroughly with water, and air-dry to yield indole-3-aldehyde. The reported yield for this procedure is approximately 97%.[1]
Reimer-Tiemann Reaction Protocol (General)
The following is a general procedure for the Reimer-Tiemann reaction with phenols, which can be adapted for indole.[5]
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene (or other suitable organic solvent)
Procedure:
-
Dissolve indole in a suitable organic solvent like toluene.
-
Prepare a 20-40% aqueous solution of NaOH.
-
Combine the two solutions in a flask equipped with a reflux condenser and a mechanical stirrer to create a biphasic system.
-
Add chloroform to the mixture.
-
Heat the reaction mixture to approximately 60 °C and stir vigorously for 3 hours.
-
After the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
Acidify the aqueous layer to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Iron-Catalyzed Formylation Protocol
This protocol describes a more environmentally friendly approach to indole-3-carbaldehyde synthesis.
Materials:
-
Indole
-
Iron(III) chloride (FeCl₃)
-
Formaldehyde (37 wt% in H₂O)
-
Aqueous ammonia (25-28 wt%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add indole, FeCl₃ (2 mol%), DMF, formaldehyde, and aqueous ammonia.
-
Heat the mixture at 130 °C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the product by column chromatography to yield indole-3-carbaldehyde. Yields of up to 93% have been reported for this method.
Conclusion
The Vilsmeier-Haack reaction remains the most reliable and high-yielding method for the synthesis of indole-3-carbaldehydes, making it the preferred choice for many applications.[1] However, the use of hazardous reagents necessitates careful handling and waste disposal. The Reimer-Tiemann reaction offers a viable alternative, particularly when avoiding strong acids is desirable, though it generally provides lower yields. The Duff reaction is typically inefficient for the formylation of indoles.[3] For researchers seeking greener alternatives, the recently developed iron-catalyzed formylation presents a promising option with high yields and a more favorable environmental profile. The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, desired yield, scale of the reaction, and the available laboratory resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Various Aromatic Formylations [designer-drug.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of 1,2-Dimethyl-1H-indole-3-carbaldehyde and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 1,2-Dimethyl-1H-indole-3-carbaldehyde and other selected indole derivatives. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide extrapolates its potential activities based on structurally similar compounds and provides a comparative context with other well-studied indole derivatives.
Executive Summary
Indole-3-carbaldehyde and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and antioxidant effects. The introduction of methyl groups at the N-1 and C-2 positions, as in this compound, is expected to modulate these activities. Methylation can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. This guide summarizes the known activities of related indole derivatives to provide a predictive comparison for this compound.
Data Presentation
Table 1: Comparative Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis | Candida albicans | Reference |
| Hydrazone derivatives of 1-methylindole-3-carboxaldehyde | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 | [1] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Significant activity relative to ampicillin | Better activity against MRSA | Broad spectrum | Broad spectrum | Broad spectrum | [2] |
| Schiff base analogues of Indole-3-carboxaldehyde | ✓ | - | - | ✓ | ✓ | [3] |
Note: Specific MIC values for Schiff base analogues were not provided in the source.
Table 2: Comparative Antifungal Activity of Indole Derivatives
| Compound/Derivative | Fungi | EC50/MIC (µg/mL) | Reference |
| Indole-3-carboxaldehyde | Fusarium solani | EC50: 59.563 | [4] |
| Halogenated Indoles | Candida species | MIC: 10-50 | [5] |
Table 3: Comparative Cytotoxic Activity of Indole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-3-acetaldehyde | HCT116, DLD-1 | Cytotoxic at 50 & 100 µM | [6] |
| 2-phenylindole-3-carbaldehyde analogs | HCT-116, HeLa, HT-29 | Potent antiproliferation | [7] |
| 1-carbaldehyde-3,4-dimethoxyxanthone | Jurkat, LNCaP, PC-3 | Strong reduction in metabolic viability | [8] |
Table 4: Comparative Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Novel indole-3-carboxaldehyde analogues | DPPH free radical scavenging, Microsomal lipid peroxidation | Superior to butylated hydroxy anisole (BHA) | [9] |
| 3-Substituted-2-oxindole derivatives | DPPH free radical scavenging | Moderate to good | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][2]
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Preparation of Microplates: The test compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antifungal Susceptibility Testing (Growth Rate Assay)
This assay is used to determine the half-maximal effective concentration (EC50) of a compound against fungal growth.[4]
-
Fungal Culture: The target fungus is cultured on a suitable agar medium.
-
Preparation of Test Plates: The test compound is incorporated into the agar medium at various concentrations.
-
Inoculation: A mycelial plug of the fungus is placed at the center of each plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches a specific diameter.
-
Measurement and Calculation: The diameter of the fungal colony is measured for each concentration. The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10][12]
-
Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mandatory Visualization
References
- 1. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
Spectroscopic comparison of 1,2-Dimethyl-1H-indole-3-carbaldehyde with similar compounds
A Spectroscopic Comparison of 1,2-Dimethyl-1H-indole-3-carbaldehyde and Structurally Related Compounds
This guide provides a detailed spectroscopic comparison of this compound with three structurally similar indole-3-carbaldehyde derivatives: 1-Methyl-1H-indole-3-carbaldehyde, 2-Methyl-1H-indole-3-carbaldehyde, and the parent compound, 1H-indole-3-carbaldehyde. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound identification and characterization.
The comparison focuses on four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented allows for a clear understanding of how substitutions at the N1 and C2 positions of the indole ring influence the spectroscopic properties of these molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | H-C=O | Aromatic Protons | N-CH₃ | C-CH₃ | NH |
| This compound | CDCl₃ | 10.11 (s, 1H) | 8.26 (s, 1H), 7.28-7.27 (m, 3H) | 3.65 (s, 3H) | 2.62 (s, 3H) | - |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H) | 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H) | 3.90 (s, 3H) | - | - |
| 2-Methyl-1H-indole-3-carbaldehyde | - | Data not available | Data not available | - | Data not available | Data not available |
| 1H-indole-3-carbaldehyde | CDCl₃ | 10.08 (s, 1H) | 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) | - | - | Present but not specified in the provided data |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | C=O | Aromatic/Indole Carbons | N-CH₃ | C-CH₃ |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43 | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | 33.69 | - |
| 2-Methyl-1H-indole-3-carbaldehyde | D₂O (Predicted) | Not specified | 138.1, 134.9, 129.3, 123.4, 122.0, 120.7, 111.4, 103.0 | - | 12.3 |
| 1H-indole-3-carbaldehyde | CDCl₃ | 185.34 | 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | - | - |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | Sample Prep. | C=O Stretch | C-H (Aromatic) Stretch | N-H Stretch |
| This compound | - | Data not available | Data not available | - |
| 1-Methyl-1H-indole-3-carbaldehyde | ATR-Neat | Not explicitly listed, but expected around 1650-1700 cm⁻¹ | Present | - |
| 2-Methyl-1H-indole-3-carbaldehyde | - | Data not available | Data not available | Present |
| 1H-indole-3-carbaldehyde | KBr Pellet | ~1650 | ~3100 | ~3300 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Method | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragments |
| This compound | - | Data not available | Data not available |
| 1-Methyl-1H-indole-3-carbaldehyde | ESI | 160 | - |
| EI | 159 | 158, 130, 103, 77 | |
| 2-Methyl-1H-indole-3-carbaldehyde | - | Data not available | Data not available |
| 1H-indole-3-carbaldehyde | ESI | 146 | - |
| EI | 145 | 144, 116, 89 |
Experimental Workflow
The general workflow for the spectroscopic analysis of these compounds is depicted below. This process includes sample preparation, data acquisition, and spectral analysis for each of the discussed techniques.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal is recorded. The sample is then placed in the instrument, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may be further diluted and infused directly into the ion source or injected into a liquid chromatograph coupled to the mass spectrometer. For EI, a small amount of the solid or a concentrated solution is introduced into the instrument, where it is vaporized by heating in a high vacuum.
-
Ionization:
-
Electron Ionization (EI): In the gas phase, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary at atmospheric pressure, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.
-
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
A Comparative Guide to the Reactivity of 1,2-Dimethyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2-Dimethyl-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceutical agents and other bioactive molecules. This document summarizes key reactivity patterns, provides experimental data where available, and outlines detailed protocols for representative transformations.
Introduction
Indole-3-carbaldehyde is a versatile building block in organic synthesis, serving as a precursor to a wide array of biologically active compounds. The introduction of methyl groups at the N-1 and C-2 positions, yielding this compound, significantly modulates the electronic properties and steric environment of the indole nucleus and the aldehyde functionality. These modifications, in turn, influence the molecule's reactivity in various chemical transformations.
The electron-donating nature of the methyl groups at the N-1 (via induction) and C-2 (via hyperconjugation and induction) positions increases the electron density of the indole ring system. This heightened electron density generally enhances the nucleophilicity of the indole ring, making it more susceptible to electrophilic attack. Conversely, this electronic effect can have a more subtle impact on the reactivity of the C-3 aldehyde group, potentially decreasing its electrophilicity.
Reactivity of the Indole Nucleus: Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C-3 position. When the C-3 position is occupied, as in the case of these aldehydes, electrophilic attack is directed to other positions of the ring, or, under certain conditions, can lead to substitution at the C-2 position if it is unsubstituted.
A study on the kinetics of the coupling reaction of aryldiazonium salts with indole and its methyl derivatives provides quantitative insight into the activating effect of methylation. The relative rates of this electrophilic substitution reaction follow the order: 2-methylindole > N-methylindole > indole.[1] This demonstrates that the methyl group at the C-2 position is more activating than a methyl group at the N-1 position, and both are more activating than the unsubstituted indole.
Based on these findings, it can be inferred that the indole nucleus of This compound is significantly more activated towards electrophiles than that of indole-3-carbaldehyde.
Reactivity of the Aldehyde Group
The aldehyde functional group at the C-3 position is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The electronic effects of the N-1 and C-2 methyl groups in this compound can influence the reactivity of this aldehyde. The increased electron density of the indole ring can be relayed to the aldehyde group, slightly reducing its electrophilicity compared to indole-3-carbaldehyde. This may result in slower reaction rates for nucleophilic attacks on the carbonyl carbon.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] This reaction is commonly performed with indole-3-carbaldehydes to synthesize various derivatives.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] This reaction involves the reaction of the aldehyde with a phosphorus ylide. Similar to the Knoevenagel condensation, the reactivity in the Wittig reaction is dependent on the electrophilicity of the carbonyl carbon. Therefore, this compound may exhibit slightly lower reactivity in Wittig reactions compared to indole-3-carbaldehyde.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Reagents such as sodium borohydride (NaBH₄) are commonly used for this purpose.[5][6] This reaction is generally very efficient for aromatic aldehydes. While the electronic differences between the two compounds might lead to minor variations in reaction rates, both are expected to be readily reduced to their corresponding alcohols in high yields.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is another common transformation.[7] Various oxidizing agents can be employed for this purpose. Both this compound and indole-3-carbaldehyde are expected to undergo this oxidation smoothly to afford the corresponding carboxylic acids.[8][9][10][11]
Data Presentation
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution (Azo Coupling)
| Compound | Relative Rate Constant (krel) |
| Indole-3-carbaldehyde | (Baseline) |
| This compound | Expected to be higher |
Data inferred from the relative reactivity of parent indole, N-methylindole, and 2-methylindole.[1]
Table 2: Comparison of Aldehyde Reactivity (Qualitative)
| Reaction | Reactivity of Indole-3-carbaldehyde | Expected Reactivity of this compound |
| Knoevenagel Condensation | High | High, potentially slightly lower |
| Wittig Reaction | High | High, potentially slightly lower |
| Reduction (NaBH₄) | High | High |
| Oxidation | High | High |
This table provides a qualitative comparison based on established principles of electronic effects in organic chemistry, as direct comparative quantitative data is not available in the searched literature.
Experimental Protocols
Vilsmeier-Haack Formylation of 1,2-Dimethylindole (Synthesis of this compound)
Reaction:
Vilsmeier-Haack Reaction.
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-dimethylindole (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[12]
Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile
Reaction Workflow:
Knoevenagel Condensation Workflow.
Procedure:
-
Dissolve indole-3-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which the product may precipitate.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired product.[13]
Wittig Reaction of Indole-3-carbaldehyde
Reaction Pathway:
Wittig Reaction Pathway.
Procedure:
-
To a suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF, add a strong base such as n-butyllithium at 0 °C to generate the ylide.
-
Stir the resulting colored solution for 30 minutes at 0 °C.
-
Add a solution of indole-3-carbaldehyde (1 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Conclusion
The presence of methyl groups at the N-1 and C-2 positions of the indole ring in this compound leads to a notable increase in the nucleophilicity of the indole nucleus compared to indole-3-carbaldehyde. This enhanced electron density makes the former more reactive towards electrophilic substitution on the aromatic ring. Conversely, the reactivity of the C-3 aldehyde group towards nucleophiles is expected to be slightly attenuated due to the electron-donating effects of the methyl groups. While direct quantitative comparisons for many reactions are not available, these fundamental electronic principles provide a solid basis for predicting and understanding the differential reactivity of these two important synthetic intermediates. Further kinetic studies are warranted to provide a more detailed quantitative comparison.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Performance Analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-Dimethyl-1H-indole-3-carbaldehyde and functionally similar indole-based compounds. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential in various therapeutic areas. While specific experimental data for this compound is limited in publicly accessible literature, this guide summarizes the performance of closely related indole-3-carbaldehyde derivatives in key biological assays.
Certificate of Analysis Overview
A Certificate of Analysis (CoA) for this compound typically includes the following specifications:
| Parameter | Typical Specification |
| Appearance | Off-white to yellow crystalline powder |
| Purity (by HPLC) | ≥98%[1] |
| Molecular Formula | C₁₁H₁₁NO[1] |
| Molecular Weight | 173.21 g/mol [1] |
| Melting Point | Information not consistently available |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Note: Lot-specific data should be obtained from the supplier's Certificate of Analysis.
Comparative Biological Activity
Indole-3-carbaldehyde and its derivatives have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The following sections present comparative data for various indole-3-carbaldehyde analogues.
Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-carbaldehyde derivative 1 | MCF-7 (Breast) | 13.2 | [2] |
| MDA-MB-468 (Breast) | 8.2 | [2] | |
| Indole-3-carbaldehyde derivative 2 | HCT116 (Colon) | 11.99 | [3] |
| PC-3 (Prostate) | 14.43 | [3] | |
| Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [4] |
| 2-phenylindole-3-carbaldehyde analog | A-549 (Lung) | Not specified, but showed better cytotoxicity than against MCF-7 | [5] |
Anti-inflammatory Activity
Indole-3-carbaldehyde derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory pathways. One key mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), which can lead to the downregulation of inflammatory responses.
| Compound | Assay | Effect | Reference |
| Indole-3-carbaldehyde (IAld) | LPS-induced inflammation in Caco-2 cells | Inhibited NLRP3 inflammasome activation and ROS production | [6] |
| Indole-3-carbaldehyde (ICA) | THP-1 macrophage-derived foam cells | Suppressed lipid accumulation and mitigated inflammatory response | [7] |
Antioxidant Activity
The antioxidant potential of indole-3-carbaldehyde derivatives is a significant area of research. These compounds can scavenge free radicals, which are implicated in a variety of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.
| Compound | Antioxidant Assay | IC₅₀ Value or % Inhibition | Reference |
| Novel Indole-3-carboxaldehyde analogue (5f) | DPPH radical scavenging | Superior activity compared to standard (BHA) | [8][9] |
| Indole-3-carboxyaldehyde thiosemicarbazone (3a) | ABTS antioxidant assay | Potent activity | [10] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound and a standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
-
Add a series of dilutions of the test compound to the wells of a 96-well plate.
-
Add the DPPH solution to each well containing the test compound.
-
A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to screen for compounds that can activate the Aryl Hydrocarbon Receptor, a key regulator of cellular responses to environmental stimuli and a modulator of inflammation.
Materials:
-
A suitable mammalian cell line stably transfected with an AhR-responsive luciferase reporter gene (e.g., H1L6.1c2 cells).
-
Cell culture medium and supplements.
-
Test compound and a known AhR agonist (e.g., TCDD).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.[13]
-
Treat the cells with various concentrations of the test compound. Include a positive control (a known AhR agonist) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.[14]
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.[14]
-
The fold induction of luciferase activity is calculated relative to the vehicle control. This indicates the level of AhR activation by the test compound.
Visualizations
Caption: Workflow for evaluating the anticancer activity of indole derivatives.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. escholarship.org [escholarship.org]
- 14. indigobiosciences.com [indigobiosciences.com]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 1,2-Dimethyl-1H-indole-3-carbaldehyde is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols for the analysis of indole derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely utilized technique for the quantification of indole derivatives due to its versatility and sensitivity. Reverse-phase HPLC is particularly effective for separating indole compounds based on their polarity.
Data Presentation: HPLC Method Parameters for Indole Aldehyde Analysis
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Experimental Protocol: A General HPLC Method
A typical HPLC analysis of indole derivatives involves the following steps:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 280-300 nm.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for impurity profiling and quantification of indole derivatives.
Data Presentation: GC-MS Method Parameters for Indole Derivative Analysis
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Experimental Protocol: A General GC-MS Method
A general procedure for GC-MS analysis is as follows:
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for non-volatile indole compounds to increase their volatility.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
-
Quantification: The analyte is quantified by comparing the peak area of a characteristic ion to a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of compounds in complex matrices.
Data Presentation: LC-MS/MS Method Parameters for Indole Metabolite Analysis
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.001 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.2 ng/mL |
Experimental Protocol: A General LC-MS/MS Method
A representative LC-MS/MS protocol is outlined below:
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent. For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) may be required.
-
LC Conditions: The liquid chromatography conditions are similar to those used in HPLC, often employing ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution.
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.
-
-
Quantification: An internal standard is often used to improve accuracy and precision. The analyte concentration is determined from a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizing the Workflow
To better understand the logical flow of developing and validating an analytical method, the following diagram illustrates the key stages.
Caption: General workflow for analytical method validation.
Comparative Analysis of 1,2-Dimethyl-1H-indole-3-carbaldehyde Derivatives: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1,2-Dimethyl-1H-indole-3-carbaldehyde and its derivatives against several key biological targets. Due to a lack of direct experimental data for this specific substituted indole, this analysis is based on findings for structurally related indole-3-carbaldehyde analogs and the parent compound. The information herein is intended to guide future research and highlight potential off-target effects and therapeutic applications.
Potential Biological Targets and Comparative Data
Indole-3-carbaldehyde derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Based on the available literature, the primary potential targets for cross-reactivity studies of this compound derivatives include Cyclooxygenase (COX) enzymes, Cannabinoid Receptors (CB1 and CB2), and the Aryl Hydrocarbon Receptor (AhR).
Cyclooxygenase (COX) Inhibition
Several indole derivatives are known to exhibit anti-inflammatory properties through the inhibition of COX enzymes. The following table compares the inhibitory activity of some indole derivatives with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of COX Inhibitory Activity (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indole Analog A | 15.2 | 0.08 | 190 |
| Indole Analog B | 12.8 | 0.12 | 106.7 |
| Indomethacin | 0.9 | 1.8 | 0.5 |
| Celecoxib | >100 | 0.04 | >2500 |
Data for Indole Analogs A and B are representative of N-substituted indole-3-carbaldehyde derivatives from published studies. Direct data for this compound is not currently available.
Cannabinoid Receptor (CB1/CB2) Modulation
While many indole derivatives, particularly indole-2-carboxamides, are potent cannabinoid receptor ligands, there is limited data on the direct interaction of indole-3-carbaldehyde derivatives with CB1 and CB2 receptors. The following table provides reference data for well-characterized cannabinoid receptor agonists.
Table 2: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Subtype |
| WIN 55,212-2 | 21 | 3.3 | Agonist |
| CP 55,940 | 0.9 | 0.6 | Agonist |
| Anandamide (AEA) | 89 | 371 | Endogenous Agonist |
| Δ⁹-THC | 40.7 | 36.4 | Partial Agonist |
No direct binding affinity data is currently available for this compound derivatives.
Aryl Hydrocarbon Receptor (AhR) Activation
Indole-3-carbaldehyde, the parent compound of the series, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and immune regulation. It is plausible that 1,2-dimethyl substitution would retain or modify this activity.
Table 3: Comparative Aryl Hydrocarbon Receptor Activation (EC50)
| Compound | EC50 | Cell Line | Reporter Assay |
| Indole-3-carbaldehyde | ~3 µM | HepG2 | DRE-Luciferase |
| TCDD (Dioxin) | ~0.1 nM | Hepa1 | DRE-Luciferase |
| Indirubin | 1.26 nM - 100 nM | Various | EROD/DRE-Luciferase |
EC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are summaries of standard protocols for the key assays mentioned.
Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
This assay measures the production of Prostaglandin E2 (PGE2) from arachidonic acid by COX-1 and COX-2.
-
Enzyme Preparation : Isolate or obtain purified ovine COX-1 and human recombinant COX-2.
-
Incubation : In a 96-well plate, incubate the respective COX enzyme with a reaction buffer containing co-factors (e.g., hematin, epinephrine) and the test compound (or vehicle control) at various concentrations for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation : Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination : Stop the reaction after a set time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).
-
PGE2 Quantification : The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS)
This functional assay measures the activation of G-protein coupled receptors, such as CB1 and CB2, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.
-
Membrane Preparation : Prepare cell membranes from tissues or cell lines expressing the cannabinoid receptor of interest (e.g., rat brain for CB1, CHO-CB2 cells).
-
Assay Buffer : Prepare an assay buffer containing Tris-HCl, MgCl₂, EDTA, and GDP.
-
Incubation : In a 96-well plate, incubate the cell membranes with the assay buffer, [³⁵S]GTPγS, and the test compound at various concentrations. Include a known agonist as a positive control and a vehicle control.
-
Reaction Termination and Filtration : After incubation at 30°C, terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : Determine the specific binding and calculate the EC50 and maximal stimulation (Emax) values by fitting the data to a sigmoidal dose-response curve.
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.
-
Cell Culture : Use a stable cell line containing a luciferase reporter gene under the control of a promoter with Dioxin Response Elements (DREs), such as HepG2-DRE-Luc.
-
Cell Plating : Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound, a known AhR agonist (e.g., TCDD) as a positive control, and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis : Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the fold induction over the vehicle control. Determine the EC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways discussed.
General workflow for screening and profiling compounds.
Simplified COX signaling pathway and the point of inhibition.
Canonical cannabinoid receptor signaling cascade.
The AhR signaling pathway upon ligand activation.
Benchmarking Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde: A Comparative Guide to Published Procedures
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of published methodologies for the synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a valuable substituted indole in medicinal chemistry and materials science. We will delve into the experimental data, protocols, and underlying principles of various synthetic routes to offer a comprehensive resource for selecting the most suitable procedure.
Substituted indoles, such as this compound, are integral scaffolds in numerous biologically active compounds. Their derivatives have been implicated in a range of signaling pathways, including those involved in plant growth regulation and as inhibitors of kinases like Src, which are crucial in cancer progression.[1][2] The strategic introduction of a formyl group at the C3 position of the indole ring provides a versatile handle for further molecular elaboration, making its synthesis a critical step in the development of novel therapeutics and functional materials.
This guide will focus on benchmarking the prevalent Vilsmeier-Haack formylation against emerging alternative methods, presenting quantitative data in easily comparable formats and providing detailed experimental protocols.
Comparative Analysis of Synthesis Procedures
The synthesis of this compound is most commonly achieved through electrophilic formylation of 1,2-dimethylindole. Below, we compare the established Vilsmeier-Haack reaction with a modern photocatalytic approach, highlighting key performance indicators to aid in methodological selection.
| Metric | Vilsmeier-Haack Reaction | Photocatalytic Formylation |
| Starting Material | 1,2-Dimethylindole | 1,2-Dimethylindole |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 2,2-dimethoxy-N,N-dimethylethanamine, ⁿPr-DMQA-BF₄ (photocatalyst), Potassium iodide (KI) |
| Solvent | Dichloromethane (DCM) or DMF | Acetonitrile (ACN) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Reported Yield | ~85-95% (estimated for analogous reactions) | ~70-80% (on related N-methylindoles)[3] |
| Purity | High, after purification | High, after purification |
| Green Chemistry Considerations | Use of corrosive and hazardous POCl₃ | Milder conditions, use of light as a reagent |
Note: Specific yield and purity for the Vilsmeier-Haack synthesis of this compound are not explicitly detailed in the reviewed literature but are estimated based on procedures for similar substituted indoles.
Experimental Protocols
Detailed methodologies for the Vilsmeier-Haack reaction and a representative photocatalytic formylation are provided below.
Procedure 1: Vilsmeier-Haack Formylation of 1,2-Dimethylindole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-alkylated indoles.
Materials:
-
1,2-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for approximately 30 minutes at 0 °C.
-
Dissolve 1,2-dimethylindole in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around δ 10.11 ppm.[4]
Procedure 2: Photocatalytic Formylation of N-Methylindoles (Alternative Method)
This protocol is based on a recently developed red-light-mediated formylation of N-methylindoles and serves as a potential alternative for the synthesis of this compound.[3]
Materials:
-
1,2-Dimethylindole (or other N-methylindole substrate)
-
2,2-dimethoxy-N,N-dimethylethanamine
-
nPr-DMQA-BF₄ (photocatalyst)
-
Potassium iodide (KI)
-
Acetonitrile (ACN)
-
Red light source (e.g., 640 nm LED)
-
Silica gel for column chromatography
-
Solvents for elution
Protocol:
-
In a reaction vessel, combine the N-methylindole substrate (1 equivalent), 2,2-dimethoxy-N,N-dimethylethanamine (3 equivalents), ⁿPr-DMQA-BF₄ (5 mol%), and potassium iodide (KI) as an additive.
-
Add acetonitrile (ACN) as the solvent.
-
Irradiate the reaction mixture with a red light source (640 nm) at room temperature in an ambient air environment.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the C-3 formylated indole product.
-
Characterize the product by spectroscopic methods to confirm its identity and purity.
Visualizing the Synthetic Pathways and Benchmarking Workflow
To better understand the processes, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism, a general workflow for benchmarking chemical syntheses, and a logical diagram of alternative formylation methods.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to the Isomeric Purity of 1,2-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isomeric purity of 1,2-Dimethyl-1H-indole-3-carbaldehyde, a crucial building block in the synthesis of various pharmacologically active compounds. Understanding and ensuring high isomeric purity is paramount in drug development to guarantee the desired biological activity and to minimize potential off-target effects and toxicity associated with impurities. This document outlines the potential isomeric impurities, presents typical purity data for commercially available compounds, and details the experimental protocols for assessing isomeric purity.
Introduction to Isomeric Purity in Indole Derivatives
This compound is typically synthesized through a series of reactions, including the formylation of an indole precursor, often via the Vilsmeier-Haack reaction.[1][2] During the synthesis, several isomeric impurities can potentially arise. The most common isomers are those resulting from incomplete methylation or alternative methylation patterns on the indole ring. The presence of these isomers can complicate downstream reactions and lead to impurities in the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to identify and quantify these isomers.
Potential Isomeric Impurities
The primary isomeric impurities of concern for this compound are:
-
1-Methyl-1H-indole-3-carbaldehyde: An impurity resulting from the absence of the methyl group at the C2 position.
-
2-Methyl-1H-indole-3-carbaldehyde: An impurity where the nitrogen at the N1 position is not methylated.
-
Positional Isomers: Although less common with directed synthesis, formylation at other positions of the indole ring (e.g., C2, C4, C5, C6, C7) could occur if the reaction conditions are not optimal or if the starting indole is not appropriately substituted.[3]
Comparison of Commercially Available Products
The following table summarizes the typical purity of this compound and its potential isomeric impurities as reported by various chemical suppliers. It is important to note that lot-to-lot variability can exist, and it is always recommended to obtain a certificate of analysis for critical applications.
| Compound | CAS Number | Typical Purity (%) | Analytical Method |
| This compound | 38292-40-9 | >98 | GC, NMR |
| 1-Methyl-1H-indole-3-carbaldehyde | 19012-03-4 | >97 - >98 | GC |
| 2-Methyl-1H-indole-3-carbaldehyde | 5416-80-8 | >97 | Not specified |
| 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | 66727-64-8 | ≥ 95 | NMR |
Experimental Protocols for Purity Assessment
Accurate determination of isomeric purity requires high-resolution analytical techniques. The following are standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying isomers. A typical reverse-phase HPLC method would be as follows:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 300 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity against a certified internal standard without the need for reference standards of the impurities.[4][5]
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and their signals do not overlap (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
¹H NMR Data for this compound: A representative ¹H NMR spectrum in CDCl₃ (400 MHz) would show the following characteristic peaks: δ 10.11 (s, 1H, -CHO), 8.26 (s, 1H, indole H4), 7.28-7.27 (m, 3H, aromatic protons), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C2-CH₃).[6] The absence of signals corresponding to the potential isomers would indicate high purity.
Visualizing Isomeric Relationships and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationships between this compound and its potential isomers, as well as a typical workflow for determining isomeric purity.
Caption: Structural relationship between the target compound and its potential isomers.
Caption: Workflow for the determination of isomeric purity.
Conclusion
The isomeric purity of this compound is a critical quality attribute for its use in research and drug development. Commercially available material typically has a purity of over 98%. Potential isomeric impurities, such as 1-methyl- and 2-methyl-1H-indole-3-carbaldehyde, are also available at high purity and can be used as reference standards for method development. The use of high-resolution analytical techniques like HPLC and qNMR is essential for the accurate assessment of isomeric purity. The detailed protocols and workflows provided in this guide offer a robust framework for ensuring the quality of this important synthetic intermediate.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 1,2-Dimethyl-1H-indole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1,2-Dimethyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is tailored for professionals in research, scientific, and drug development fields, offering immediate and essential safety and logistical information.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is critical to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary: this compound is classified as a substance that causes serious eye damage.[1] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. It is imperative that this substance is not disposed of with household garbage or allowed to enter the sewage system.
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.
2. Waste Containment:
-
Use containers that are in good condition and compatible with the chemical waste.
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.
-
Ensure that the exterior of the waste container is clean and free of contamination.
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate percentage of each chemical constituent in the container.
-
An indication of the hazards (e.g., "Causes Serious Eye Damage").
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Segregate containers according to chemical compatibility to prevent accidental mixing and dangerous reactions.
-
Keep containers tightly closed except when adding waste.
5. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste within the laboratory. Such procedures can be hazardous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 38292-40-9 | Combi-Blocks SDS |
| GHS Hazard Statement | H318: Causes serious eye damage | Combi-Blocks SDS[1] |
| GHS Precautionary Statements | P280, P305+P351+P338+P310 | Combi-Blocks SDS[1] |
| Form | Solid | Sigma-Aldrich |
| Storage Class | 13 - Non Combustible Solids | Sigma-Aldrich |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2-Dimethyl-1H-indole-3-carbaldehyde
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-1H-indole-3-carbaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 38292-40-9
-
Molecular Formula: C₁₁H₁₁NO
-
Molecular Weight: 173.21 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include serious eye damage, skin irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or inhaled. The following table summarizes the required personal protective equipment.
| PPE Category | Requirement | Specification |
| Eye and Face Protection | Mandatory | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[1] |
| Skin Protection | Mandatory | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or chemical-resistant apron is also required.[1] |
| Respiratory Protection | As Needed | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. |
| Hand Protection | Mandatory | Wear appropriate chemical-resistant gloves.[1] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]
-
Prevent the formation of dust and aerosols during handling.
-
Wash hands thoroughly after handling the chemical.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
First Aid:
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[2]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2]
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Get immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




